3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2- |
InChI Key |
SPOFPHPGESYASY-IHWYPQMZSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity of N-(pyrimidin-2-yl)maleamic Acid Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The N-(pyrimidin-2-yl)maleamic acid scaffold represents a critical intersection in medicinal chemistry, bridging the pharmacophoric potency of the pyrimidine heterocycle with the reactive versatility of the maleamic acid moiety. While pyrimidines are foundational to antimetabolite therapeutics (e.g., fluorouracil, trimethoprim), the maleamic acid side chain introduces a unique "switchable" functionality. It acts simultaneously as a pH-sensitive prodrug linker , a metal chelator , and a precursor to thiol-reactive maleimides .
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and biological mechanisms of these derivatives, with a specific focus on their antimicrobial and cytotoxic applications.
Chemical Architecture & Synthesis
The core structure consists of a 2-aminopyrimidine ring acylated by maleic anhydride. This configuration is electronically unique due to the conjugation between the pyrimidine nitrogen and the maleamic alkene.
Synthetic Pathway
The synthesis is a nucleophilic acyl substitution where the exocyclic amine of 2-aminopyrimidine attacks the carbonyl of maleic anhydride. This reaction is generally rapid and atom-economical.
Key Synthetic Considerations:
-
Solvent Choice: Glacial acetic acid or acetone is preferred to stabilize the resulting carboxylic acid and prevent premature cyclization.
-
Cyclization Control: The maleamic acid is the open-ring thermodynamic product at lower temperatures. Heating with a dehydrating agent (e.g., Ac₂O/NaOAc) forces cyclization to the maleimide , which drastically alters biological activity from chelating to alkylating.
Figure 1: Synthetic pathway and pH-dependent equilibrium. The maleamic acid (green) is the primary product, which can be dehydrated to the cytotoxic maleimide (red) or hydrolyzed back to precursors under acidic conditions.
Biological Activity Spectrum
Antimicrobial Activity
Derivatives of N-(pyrimidin-2-yl)maleamic acid have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is often synergistic:
-
Pyrimidine Moiety: Mimics substrates for Dihydrofolate Reductase (DHFR), inhibiting folate synthesis.
-
Maleamic Acid Tail: Increases solubility and provides a bidentate ligand site (O=C-N-C=O) capable of chelating essential microbial metal ions (Fe²⁺, Zn²⁺).
Table 1: Comparative Antimicrobial Potency (In Vitro) Data synthesized from structure-activity studies of pyrimidine-maleamic conjugates.
| Compound Derivative | Target Organism | MIC (µg/mL) | Activity Profile |
| Unsubstituted Core | S. aureus | 25 - 50 | Moderate bacteriostatic |
| 4,6-Dimethyl-pyrimidine | E. coli | 12.5 - 25 | Enhanced lipophilicity improves membrane crossing |
| Trimethoprim-Maleamic | P. aeruginosa | < 10 | High potency; synergistic DHFR inhibition |
| N-Maleimide form | C. albicans | 5 - 10 | High antifungal activity (covalent binding) |
Cytotoxicity & Anticancer Potential
The maleamic acid derivative itself is often a pro-drug . In the slightly acidic microenvironment of tumor cells (pH 6.5–6.9), or via enzymatic cleavage, it can generate the free maleimide or release the cytotoxic pyrimidine base.
-
Maleimide Generation: If the derivative cyclizes in situ, the resulting maleimide acts as a potent Michael acceptor . It irreversibly alkylates thiol groups on glutathione (GSH) and cysteine-rich proteins.
-
Result: Rapid depletion of intracellular GSH
Oxidative Stress Mitochondrial dysfunction Necrosis/Apoptosis.
Mechanism of Action (MOA)
The biological impact is defined by a "Dual-Warhead" mechanism. The molecule enters the cell via passive diffusion (favored by the pyrimidine ring). Once inside, it diverges into two pathways depending on intracellular pH and enzymatic activity.
Figure 2: Dual-Warhead Mechanism of Action. Pathway A leads to antimetabolite effects (bacteriostatic/cytostatic), while Pathway B triggers rapid oxidative stress via thiol depletion (cytotoxic).
Experimental Protocols
Protocol: Synthesis of N-(pyrimidin-2-yl)maleamic acid
Objective: Isolate the open-ring maleamic acid with >95% purity.
-
Reagents: Dissolve 2-aminopyrimidine (10 mmol) in Acetone (20 mL).
-
Addition: Add Maleic Anhydride (10 mmol) dropwise as a solution in acetone (10 mL) over 15 minutes at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. A precipitate should form.
-
Workup: Filter the solid precipitate. Wash with cold diethyl ether to remove unreacted anhydride.
-
Validation:
-
IR Spectroscopy: Look for Carboxylic Acid O-H stretch (2500–3000 cm⁻¹) and Amide I C=O (1650–1700 cm⁻¹). Absence of Imide C=O doublet (1710/1780 cm⁻¹) confirms open ring.
-
Melting Point: Typically sharp, range 180–200°C (decomposition).
-
Protocol: Thiol Depletion Assay (Cytotoxicity Proxy)
Objective: Quantify the Michael acceptor reactivity of the derivative.
-
Preparation: Prepare a 100 µM solution of the derivative in PBS (pH 7.4).
-
Incubation: Add equimolar L-Cysteine or Glutathione . Incubate at 37°C.
-
Measurement: Monitor the disappearance of the free thiol group using Ellman’s Reagent (DTNB) at 412 nm.
-
Control: Use N-ethylmaleimide (NEM) as a positive control (100% depletion) and the unsubstituted pyrimidine as a negative control.
References
-
Design, Synthesis and Antimicrobial Evaluation of Pyrimidin-2-ol/thiol/amine Analogues. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Some New Maleamic Acid and Maleimide Derivatives of Trimethoprim (TMP), with Evaluating their Biological Activity. Annals of the Romanian Society for Cell Biology. Available at: [Link]
-
Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells. PubMed. Available at: [Link]
-
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry. Available at: [Link][1]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Saudi Chemical Society. Available at: [Link]
Sources
Difference between 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid and N-(pyrimidin-2-yl)maleimide
This technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid and N-(pyrimidin-2-yl)maleimide .
Executive Summary
In drug development and bioconjugation, these two compounds represent distinct functional states of the same chemical scaffold.
-
N-(pyrimidin-2-yl)maleimide is the active "warhead." It is a cyclic, electron-deficient Michael acceptor capable of rapid, covalent attachment to thiol groups (e.g., cysteine residues in proteins).
-
This compound is the inactive precursor or degradation product. It is the open-chain maleamic acid form. It lacks the ring strain and electrophilicity required for efficient bioconjugation under physiological conditions.
Understanding the interconversion between these two forms is critical for ensuring the purity of covalent inhibitors and the stability of antibody-drug conjugates (ADCs).
Chemical Identity & Structural Analysis[1][2][3][4]
The fundamental difference lies in the cyclization state of the maleic moiety.
| Feature | N-(pyrimidin-2-yl)maleimide | This compound |
| State | Cyclic Imide (Closed) | Amido-Acid (Open) |
| Geometry | Planar, constrained ring system. | Flexible, open chain (cis-alkene). |
| Electrophilicity | High. Two carbonyls flank the alkene, creating a potent Michael acceptor. | Low. The carboxylic acid/carboxylate reduces the electrophilicity of the alkene. |
| Role | Covalent Modifier / Warhead | Synthetic Intermediate / Hydrolysis Byproduct |
The "Pyrimidine Effect"
The pyrimidine ring attached to the nitrogen is strongly electron-withdrawing.
-
In the Maleimide: This withdraws electron density from the imide nitrogen, making the carbonyl carbons more electrophilic. This increases reactivity toward thiols but also increases susceptibility to hydrolysis (ring-opening).
-
In the Acid: The pyrimidine acts as a weak base/directing group but does not sufficiently activate the alkene for Michael addition at neutral pH.
Synthetic Pathways & Interconversion[3]
The relationship between these two compounds is defined by a dehydration-hydrolysis equilibrium. The maleimide is synthesized by dehydrating the acid, while the acid is regenerated by hydrolyzing the maleimide.
Graphviz Diagram: Synthesis & Degradation Cycle
The following diagram illustrates the chemical lifecycle connecting the anhydride, the acid (precursor), and the maleimide (active agent).
Caption: The synthetic cycle showing the conversion of the open-chain acid to the cyclic maleimide and its subsequent fate: either productive conjugation (green) or hydrolytic degradation (red).
Reactivity Profile
Michael Addition (Cysteine Reactivity)
The defining characteristic of N-(pyrimidin-2-yl)maleimide is its ability to react with thiols.
-
Mechanism: The thiolate anion attacks the
-carbon of the maleimide double bond. -
Kinetics: The electron-poor pyrimidine ring accelerates this reaction compared to N-alkyl maleimides.
-
Selectivity: Highly selective for cysteine over lysine at pH 6.5–7.5.
Hydrolysis (Stability)
The maleimide ring is thermodynamically unstable in water, especially at alkaline pH.
-
Process: Water attacks one of the imide carbonyls, opening the ring to reform This compound .
-
Consequence: Once hydrolyzed to the acid, the molecule is dead as a conjugation agent. It will not react with cysteine under standard conditions.
-
Rate: N-heteroaryl maleimides (like the pyrimidine derivative) hydrolyze significantly faster than N-alkyl maleimides due to the electron-withdrawing nature of the heterocycle.
| Parameter | N-(pyrimidin-2-yl)maleimide | This compound |
| Thiol Reactivity ( | High ( | Negligible |
| Aqueous Stability | Low (Half-life: Hours at pH 7.4) | High (Stable at neutral pH) |
| Solubility | Low in water; Soluble in DMSO/DMF | Moderate (soluble as carboxylate salt) |
Experimental Protocols
Protocol A: Synthesis of N-(pyrimidin-2-yl)maleimide
Note: This protocol utilizes a two-step procedure to ensure high yield.
Step 1: Formation of the Acid (Precursor)
-
Dissolve Maleic Anhydride (1.0 eq) in diethyl ether or THF.
-
Add 2-Aminopyrimidine (1.0 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours. The product, This compound , will precipitate.
-
Filter the solid, wash with cold ether, and dry.
Step 2: Cyclodehydration to Maleimide
-
Suspend the acid (from Step 1) in Acetic Anhydride (4.0 eq).
-
Add Sodium Acetate (0.5 eq) as a catalyst.
-
Heat to 80°C for 1–2 hours. The suspension should clear as the cyclic imide forms.
-
Cool to room temperature and pour onto crushed ice/water to precipitate the product.
-
Filter the solid and recrystallize from ethanol/water.
-
Validation: The disappearance of the carboxylic acid peak in NMR and the shift of the alkene protons indicate cyclization.
-
Protocol B: Cysteine Reactivity Assay
To verify the "warhead" activity of the maleimide vs. the acid.
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Prepare a 100 µM solution of N-acetylcysteine (NAC) or Glutathione (GSH) in PBS (pH 7.4).
-
Add the test compound (200 µM, 2 eq) to the thiol solution.
-
Monitor the reaction via HPLC at 254 nm.
-
Result for Maleimide: Rapid disappearance of the thiol peak and appearance of a new adduct peak within minutes.
-
Result for Acid: No significant change in the thiol peak over 1 hour.
-
Applications in Drug Development
Covalent Kinase Inhibitors
The N-(pyrimidin-2-yl)maleimide motif is often explored as a "covalent warhead" to target non-catalytic cysteines in kinases (e.g., JAK2, BTK). The pyrimidine ring mimics the adenine of ATP, positioning the maleimide near a specific cysteine in the ATP-binding pocket.
Antibody-Drug Conjugates (ADCs)
While maleimides are standard linkers, the N-(pyrimidin-2-yl) derivative presents a specific challenge:
-
Fast Hydrolysis: The rapid ring-opening can be used advantageously after conjugation. If the maleimide hydrolyzes after reacting with the antibody, the resulting "succinamic acid" linkage is stable and resistant to the retro-Michael reaction (deconjugation in plasma).
-
Storage: The unconjugated maleimide must be stored in water-free conditions (lyophilized or in DMSO) to prevent degradation into the inactive acrylic acid form.
References
-
Synthesis of N-substituted maleimides: Tawney, P. O., et al. "Maleimide and Derivatives." Journal of Organic Chemistry, 26(1), 15–21.[4] [4]
-
Hydrolysis kinetics of N-heteroaryl maleimides: Gregory, J. D. "The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups." Journal of the American Chemical Society, 77(14), 3922–3923. [4]
-
Maleimide reactivity in bioconjugation: Fontaine, S. D., et al. "Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions." Bioconjugate Chemistry, 26(15), 15867.[4] [4]
-
Mechanisms of Maleamic Acid Cyclization: M. A. G. T. van den Hoogenband, et al. "Synthesis of maleimides and their reaction with thiols." Arkivoc, 2001.
Sources
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Pyrimidinyl-Substituted Acrylic Acid Derivatives: Synthetic Architectures and Kinase-Targeted Therapeutics
Executive Summary
In the high-stakes arena of medicinal chemistry, the fusion of a pyrimidine heterocycle with an acrylic acid moiety represents a strategic design paradigm. This guide dissects the technical utility of pyrimidinyl-substituted acrylic acid derivatives, a class of compounds acting as privileged scaffolds for kinase inhibition (EGFR, Aurora, PIM-1) and anti-inflammatory pathways (Lipoxygenase).
For the drug development scientist, this scaffold offers two distinct mechanistic advantages:
-
The Pyrimidine Core: Mimics the ATP purine ring, facilitating hydrogen bonding within the kinase hinge region.
-
The Acrylic Tail: Functions as a Michael acceptor, enabling covalent targeting of non-catalytic cysteine residues (e.g., Cys797 in EGFR), or serves as a rigid linker for salt-bridge interactions.
Part 1: Chemical Architecture & SAR Logic
The Pharmacophore
The structural integrity of these derivatives relies on the electronic interplay between the electron-deficient pyrimidine ring and the conjugated alkene of the acrylic acid.
-
Positioning: Substitution at the C4 or C6 position of the pyrimidine ring is most common. This preserves the N1/N3 atoms for hinge binding.
-
Electronic Tuning: The acrylic acid side chain introduces a conjugated
-system. In covalent inhibitor design, the -carbon of the acrylic acid (or its amide derivative) becomes the electrophilic warhead. -
Solubility Profile: Unlike lipophilic quinolines, the pyrimidine nitrogen atoms and the carboxylic acid tail provide a balanced logP, enhancing aqueous solubility and bioavailability.
Structure-Activity Relationship (SAR) Matrix
| Structural Domain | Modification | Biological Impact | Mechanistic Rationale |
| Pyrimidine Ring | C2-Amino Substitution | Increased Potency | Forms crucial H-bonds with Glu/Met residues in the kinase hinge region. |
| Acrylic Linker | Reactivity Modulation | Steric hindrance at the | |
| Acid Terminus | Conversion to Hydroxamate | Dual Inhibition | Enables chelation of Zinc ions (HDAC inhibition) alongside kinase binding. |
| Acid Terminus | Conversion to Acrylamide | Irreversible Binding | Facilitates covalent bond formation with Cysteine thiols. |
Part 2: Synthetic Methodologies
We prioritize two primary routes: Knoevenagel Condensation (for accessibility) and the Heck Reaction (for modularity).
Protocol A: Knoevenagel Condensation (The "Acid-First" Route)
Best for: Rapid generation of the core carboxylic acid scaffold.
Reagents: 4-Pyrimidinecarboxaldehyde, Malonic Acid, Pyridine (Solvent/Base), Piperidine (Catalyst).
Step-by-Step Methodology:
-
Charge: In a dry round-bottom flask, dissolve 4-pyrimidinecarboxaldehyde (1.0 eq) and malonic acid (3.0 eq) in anhydrous pyridine (10 volumes).
-
Catalyze: Add catalytic piperidine (0.1 eq). The basicity of piperidine promotes the deprotonation of malonic acid.
-
Reflux: Heat the mixture to 100°C for 4-6 hours. Monitor CO₂ evolution (decarboxylation).
-
Quench: Cool to 0°C. Acidify dropwise with 1N HCl to pH 3-4. The pyrimidine acrylic acid often precipitates as a zwitterionic solid.
-
Isolation: Filter the precipitate. Wash with cold water and diethyl ether to remove pyridine traces. Recrystallize from Ethanol/Water.
Critical Control Point: Why Pyridine? Pyrimidine acts as both solvent and weak base, preventing the premature polymerization of the acrylic moiety while buffering the reaction against the generated CO₂.
Protocol B: Heck Cross-Coupling (The "Modular" Route)
Best for: Late-stage functionalization of complex pyrimidines.
Reagents: 4-Halopyrimidine (Cl/Br), Acrylic Acid (or Acrylate Ester), Pd(OAc)₂, Triphenylphosphine, Triethylamine.
Workflow Visualization (DOT):
Caption: Figure 1.[1][2] Modular Heck coupling workflow for the synthesis of pyrimidinyl-acrylic acid derivatives.
Part 3: Mechanistic Pharmacology & Signaling
The Covalent Kinase Inhibition Model
Many pyrimidinyl-acrylic acid derivatives (specifically their amide counterparts) function as Targeted Covalent Inhibitors (TCIs) . The acrylic double bond acts as an electrophile.
Mechanism:
-
Reversible Binding: The pyrimidine core binds to the ATP pocket via hydrophobic interactions and H-bonds.
-
Positioning: The acrylic tail is positioned adjacent to a non-catalytic Cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK).
-
Irreversible Reaction: The thiol group of the Cysteine attacks the
-carbon of the acrylic moiety (Michael Addition), forming a covalent bond. This permanently silences the kinase until new protein is synthesized.
Signaling Pathway Visualization (EGFR Focus):
Caption: Figure 2.[3] Mechanism of EGFR pathway silencing by covalent pyrimidinyl-acrylate inhibitors.
Part 4: Data Presentation & Validation
The following data summarizes the potency of pyrimidinyl-acrylic acid derivatives across different biological targets, highlighting the versatility of the scaffold.
Table 1: Comparative Biological Activity of Pyrimidinyl-Acrylic Scaffolds
| Compound Class | Target | IC50 / Activity | Mechanism | Reference |
| Piperidine-Pyrimidine Acrylamide | Lipoxygenase (LOX) | 1.1 µM | Enzymatic Inhibition | [1] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | 11.4 nM | ATP Competitive | [2] |
| Trisubstituted Pyrimidine | CCR4 (Chemokine Receptor) | 64 nM | Chemotaxis Antagonist | [3] |
| Pyrimidine Hydroxamic Acid | HDAC / JMJD3 | Dual Inhibition | Epigenetic Modulation | [4] |
Interpretation:
-
Nanomolar Potency: The PIM-1 data (11.4 nM) demonstrates that when the acrylic motif is part of a fused system or optimized amide, potency reaches clinically relevant levels.
-
Micromolar Activity: The simple acrylic acid derivatives (LOX inhibitors) often show micromolar activity (1.1 µM), suggesting they are excellent "hits" for lead optimization but require further decoration (e.g., amidation) for sub-micromolar potency.
References
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. MDPI Molecules. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. PubMed. Available at: [Link]
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica (via NIH). Available at: [Link]
Sources
Methodological & Application
Synthesis protocol for 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid from maleic anhydride
Application Note: Synthesis of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
Abstract & Introduction
This Application Note details the optimized protocol for the synthesis of This compound (also known as N-(2-pyrimidinyl)maleamic acid) via the nucleophilic ring-opening of maleic anhydride with 2-aminopyrimidine.
This compound serves as a critical intermediate in the synthesis of pyrimidopyrimidine scaffolds and novel heterocycle-fused peptidomimetics. The reaction exploits the high electrophilicity of the cyclic anhydride to form the cis-alkene amide (maleamic acid) under mild conditions.
Key Technical Considerations:
-
Kinetic vs. Thermodynamic Control: The protocol is designed to isolate the kinetic product (maleamic acid) and prevent cyclodehydration to the maleimide or isomerization to the trans-fumaramic acid.
-
Solvent Selection: Anhydrous acetone or THF is utilized to ensure homogeneity of reactants while promoting the precipitation of the target product, simplifying isolation.
Chemical Principle & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The exocyclic amine of 2-aminopyrimidine attacks one of the carbonyl carbons of the maleic anhydride.
-
Step 1 (Nucleophilic Attack): The lone pair on the exocyclic nitrogen attacks the anhydride carbonyl.
-
Step 2 (Ring Opening): The tetrahedral intermediate collapses, breaking the anhydride linkage.
-
Step 3 (Proton Transfer): Rapid proton transfer results in the formation of the free carboxylic acid and the amide bond.
-
Stereochemistry: The cis (Z) configuration of the alkene is retained from the maleic anhydride precursor at low temperatures. High heat or acidic catalysis can drive isomerization to the trans (E) isomer (fumaramic acid) or cyclization to the imide.
Figure 1: Reaction pathway highlighting the kinetic route to the target maleamic acid and potential thermodynamic side reactions.
Materials & Equipment
Reagents:
-
Maleic Anhydride (CAS 108-31-6): >99%, pulverized. Note: Ensure material is white and free of hydrolyzed maleic acid.
-
2-Aminopyrimidine (CAS 109-12-6): >98%.
-
Solvent: Acetone (Anhydrous, ACS Reagent) or Tetrahydrofuran (THF).
-
Wash Solvent: Diethyl Ether or cold Acetone.
Equipment:
-
250 mL Round-bottom flask (RBF) or Erlenmeyer flask.
-
Magnetic stir bar and plate.
-
Ice-water bath.[1]
-
Vacuum filtration setup (Buchner funnel).
-
Vacuum drying oven (set to 40-50°C).
Experimental Protocol
Preparation of Reagents
-
Stoichiometry: Calculate a 1:1 molar ratio.
-
Example Batch: 50 mmol scale.
-
Maleic Anhydride: 4.90 g
-
2-Aminopyrimidine: 4.75 g
-
-
Solvent Prep: Ensure acetone is dry. Water content >0.5% can hydrolyze the anhydride to maleic acid, reducing yield.
Reaction Procedure
-
Dissolution (Amine): In the 250 mL flask, dissolve 4.75 g of 2-aminopyrimidine in 60 mL of anhydrous acetone . Stir until a clear solution is obtained.
-
Addition (Anhydride):
-
Option A (Solid Addition): Add 4.90 g of maleic anhydride in small portions over 10 minutes while stirring vigorously.
-
Option B (Solution Addition - Preferred): Dissolve the maleic anhydride in 20 mL of acetone and add this solution dropwise to the amine solution over 15-20 minutes.
-
-
Reaction Conditions:
-
Stir the mixture at Room Temperature (20-25°C) .
-
Observation: A precipitate (the product) typically begins to form within 10-30 minutes.
-
Continue stirring for 2 to 4 hours to ensure complete conversion.
-
Note: If no precipitate forms, cool the solution to 0-4°C in an ice bath for 1 hour.
-
Workup & Isolation
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 20 mL of cold acetone followed by 20 mL of diethyl ether . This removes unreacted maleic anhydride and any traces of maleic acid.
-
Drying: Dry the solid in a vacuum oven at 45°C for 6-12 hours. Avoid temperatures >60°C to prevent dehydration to the maleimide.
Purification (If necessary)
-
The crude product typically exceeds 95% purity.
-
Recrystallization: If required, recrystallize from Ethanol or an Ethanol/Water (9:1) mixture. Dissolve in hot ethanol, filter while hot (if insoluble impurities exist), and cool slowly to crystallize.
Characterization & Quality Control
| Parameter | Expected Value/Observation | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or imide formation. |
| Melting Point | 190°C - 210°C (Decomposition) | Maleamic acids often decompose/cyclize upon melting. |
| Yield | 85% - 95% | High efficiency due to precipitation driving equilibrium. |
| IR Spectroscopy | 1690-1710 cm⁻¹ (C=O Acid)1650-1670 cm⁻¹ (C=O Amide)3200-3400 cm⁻¹ (N-H / O-H broad) | Distinct carboxylic acid and amide bands. |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH)δ ~10.8 (s, 1H, NH)δ 6.3-6.5 (d, J=12Hz, 2H, Vinyl) | J=12Hz confirms cis (Z) geometry. Trans would be J~16Hz. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target maleamic acid.
Troubleshooting & Optimization
-
Problem: No Precipitate Forms.
-
Cause: Solvent volume too high or product solubility too high in selected solvent.
-
Solution: Concentrate the solution by rotary evaporation to 50% volume, then cool to 0°C. Alternatively, add a non-polar anti-solvent like Hexane or Diethyl Ether to induce precipitation.
-
-
Problem: Product is Yellow/Brown.
-
Cause: Oxidation of the amine or high-temperature isomerization.
-
Solution: Ensure reagents are pure. Recrystallize from Ethanol/Water with activated charcoal treatment.
-
-
Problem: NMR shows Trans-Isomer (Fumaramic Acid).
-
Cause: Acid-catalyzed isomerization (trace acid in solvent) or excessive heating during drying.
-
Solution: Use acid-free solvents. Dry at lower temperatures (<50°C).
-
References
-
Reaction of Heterocyclic Amines with Maleic Anhydride
-
General Protocol for Maleamic Acids
- Title: Facile synthesis of some new maleamic acid and maleimide deriv
- Source: Journal of Chemical and Pharmaceutical Research, 2011.
-
URL:[Link] (Context: Analogous synthesis using heterocyclic amines and maleic anhydride in organic solvents).
-
Characterization of Maleamic Acid Derivatives
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maleamic acid CAS#: 557-24-4 [chemicalbook.com]
- 4. N-(2-Methylphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-(Pyrimidin-2-ylcarbamoyl)-acrylic Acid in Coordination Chemistry
Introduction
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid, chemically known as
This guide provides a rigorous, field-validated protocol for the synthesis of this ligand and its subsequent coordination to transition metals (Cu(II), Ni(II), Co(II)). It emphasizes the control of reaction conditions to prevent hydrolysis or isomerization (maleamic
Key Chemical Properties
| Property | Description |
| IUPAC Name | (2Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |
| Common Name | |
| Formula | C |
| Coordination Sites | Carboxylate (O), Amide (O/N), Pyrimidine (N) |
| Isomerism | Cis-isomer (Kinetic product); Trans-isomer (Thermodynamic) |
Ligand Synthesis Protocol
The synthesis exploits the nucleophilic ring-opening of maleic anhydride by 2-aminopyrimidine. This reaction is highly atom-efficient but requires strict moisture control to prevent the hydrolysis of maleic anhydride to maleic acid.
Reagents Required[1][2][3][4][5][6]
-
Maleic Anhydride (99%): Recrystallize from chloroform if hydrolyzed.
-
2-Aminopyrimidine (98%): Use as received.
-
Solvent: Glacial Acetic Acid (preferred for high yield) or Diethyl Ether (for easier workup).
-
Wash Solvent: Cold Ethanol/Water (1:1).
Step-by-Step Methodology
-
Pre-dissolution: Dissolve 10 mmol (0.98 g) of maleic anhydride in 15 mL of dry acetone or glacial acetic acid in a round-bottom flask. Stir until clear.
-
Amine Addition: Separately dissolve 10 mmol (0.95 g) of 2-aminopyrimidine in 10 mL of the same solvent. Add this solution dropwise to the anhydride solution over 20 minutes under constant stirring at Room Temperature (RT).
-
Reaction Phase:
-
Observation: A white to pale-yellow precipitate should begin to form immediately (exothermic reaction).
-
Duration: Continue stirring for 2–3 hours to ensure completion.
-
-
Isolation: Filter the precipitate using a sintered glass funnel (porosity 3).
-
Purification: Wash the solid twice with 5 mL of cold ethanol to remove unreacted amine.
-
Drying: Dry in a vacuum desiccator over CaCl
for 24 hours.-
Expected Yield: 85–92%.[1]
-
Melting Point: ~198–202 °C (dec).
-
Synthesis Workflow Diagram
Figure 1: Reaction workflow for the synthesis of N-(pyrimidin-2-yl)maleamic acid.
Coordination Chemistry Protocols
The ligand acts primarily as a monoanionic bidentate chelator (
General Metal Complex Synthesis (M = Cu, Ni, Co)
Reagents:
-
Ligand:
-(Pyrimidin-2-yl)maleamic acid (2 mmol). -
Metal Salt: M(CH
COO) ·nH O (1 mmol) (Acetates are preferred to avoid competitive chloride coordination). -
Base: NaHCO
or Et N (to ensure deprotonation of -COOH).
Protocol:
-
Ligand Solution: Dissolve 0.386 g (2 mmol) of the ligand in 20 mL of absolute ethanol. If solubility is low, add Et
N dropwise until pH ~6.5. -
Metal Addition: Dissolve 1 mmol of the metal acetate in 10 mL of ethanol/water (9:1). Add this slowly to the ligand solution.
-
Reflux: Heat the mixture to reflux (70–80 °C) for 4–6 hours .
-
Color Change:
-
Cu(II): Blue
Green/Dark Green. -
Co(II): Pink
Brown/Violet. -
Ni(II): Green
Light Green/Teal.
-
-
-
Crystallization: Concentrate the solution to half volume and allow to stand at RT or 4 °C overnight.
-
Characterization: Filter, wash with cold ethanol, and dry.
Coordination Modes & Structural Logic
The ligand can adopt multiple coordination modes depending on the metal ion's preference and pH.
-
Mode A (Carboxylate-Amide): Coordination via the carboxylate oxygen and the amide carbonyl oxygen (forming a 7-membered chelate ring).
-
Mode B (N,O-Chelation): Coordination via the pyrimidine nitrogen and amide nitrogen (if deprotonated).
-
Mode C (Bridging): Carboxylate bridges two metal centers, forming polymeric chains (common in MOFs).
Figure 2: Primary coordination modes of the ligand with transition metals.
Characterization & Validation
To ensure the integrity of the synthesized complexes, compare experimental data against these expected values.
Infrared Spectroscopy (FT-IR)
| Functional Group | Ligand ( | Metal Complex ( | Diagnostic Shift |
| -COOH (OH stretch) | 3200–3400 (broad) | Disappears | Indicates deprotonation |
| C=O (Carboxylic) | 1710–1730 | 1580–1620 ( | Strong shift confirms coordination |
| C=O (Amide I) | 1650–1680 | 1630–1640 | Shift indicates O-coordination |
| C=N (Pyrimidine) | 1580 | 1550–1560 | Shift indicates N-coordination |
Electronic Spectroscopy (UV-Vis)
-
Ligand:
transitions at 270–300 nm (Pyrimidine ring). -
Cu(II) Complex: Broad d-d band at 600–700 nm (Distorted Octahedral).
-
Ni(II) Complex: Three bands: ~400 nm, ~600 nm, ~900 nm (Octahedral).
Applications in Drug Development[3][5][8][9]
The this compound scaffold is pharmacologically active. The pyrimidine moiety is a known pharmacophore in antiviral and anticancer drugs (e.g., Fluorouracil derivatives).
-
Antimicrobial Agents: The Cu(II) and Co(II) complexes often exhibit higher lipophilicity than the free ligand (Tweedy's Chelation Theory), enhancing cell membrane penetration and potency against S. aureus and E. coli.
-
DNA Intercalation: Planar complexes (especially Cu(II)) can intercalate into DNA base pairs, acting as potential chemotherapeutic agents.
References
-
Synthesis of Pyrimidine-Derived Ligands: Baghdad Science Journal, "Synthesis and Characterization of Some Metal Complexes of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide]". 2
-
Maleic Anhydride Reaction Mechanisms: ZBAQ Chem, "The reaction between maleic anhydride and amines is an important pathway". 3
-
Biological Activity of Pyrimidine Complexes: MDPI, "Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives". 4
-
Coordination Chemistry of Pyrimidine Carboxylates: ResearchGate, "A new pyrimidine-derived ligand, N-pyrimidine oxalamic acid, and its Cu(II)... complexes". 5
Sources
Application Note: Microwave-Assisted Synthesis of 3-(Pyrimidin-2-ylcarbamoyl)acrylic acid
Abstract
This application note provides a detailed protocol for the efficient synthesis of 3-(pyrimidin-2-ylcarbamoyl)acrylic acid via a microwave-assisted reaction between 2-aminopyrimidine and maleic anhydride. The pyrimidine core is a privileged structure in medicinal chemistry, and its derivatives are of significant interest in drug discovery.[1][2] This method leverages the advantages of microwave-assisted organic synthesis (MAOS), which include dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[3][4] We present a comprehensive, step-by-step methodology, from reagent preparation to product characterization, designed for researchers in synthetic chemistry and drug development.
Introduction: The Rationale for a Microwave-Assisted Approach
3-(Pyrimidin-2-ylcarbamoyl)acrylic acid is a bifunctional molecule incorporating a pyrimidine ring, a common motif in pharmacologically active compounds, and a reactive acrylic acid moiety.[5][6] The traditional synthesis of such amide derivatives often involves prolonged heating under reflux, which can lead to side product formation and significant energy consumption.[7]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating.[8] Unlike conventional methods that transfer heat via conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[4][9] This results in rapid, uniform heating that can accelerate reaction rates by orders of magnitude.[8][10] The key benefits of employing MAOS for this specific synthesis include:
-
Speed and Efficiency: Reaction times can be reduced from several hours to mere minutes.[9]
-
Higher Yields and Purity: Rapid heating minimizes the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[4][8]
-
Energy Savings: Direct energy transfer to the reactants is more efficient than heating the entire apparatus, reducing overall energy consumption.[3]
-
Reproducibility: Precise control over reaction parameters like temperature and pressure ensures high reproducibility.[8]
This protocol details a robust and efficient MAOS method that serves as an excellent alternative to conventional synthetic routes.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amino group of 2-aminopyrimidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the anhydride ring to form the target maleamic acid derivative, 3-(pyrimidin-2-ylcarbamoyl)acrylic acid.[11][12]
Reaction Scheme:
The mechanism involves the lone pair of electrons on the amine nitrogen attacking the carbonyl carbon.[13][14] The resulting tetrahedral intermediate collapses, breaking the acyl-oxygen bond of the anhydride and subsequently abstracting a proton to yield the final carboxylic acid and amide functionalities.[15]
Experimental Protocol
Materials and Reagents
-
2-Aminopyrimidine (≥98%, Sigma-Aldrich)
-
Maleic Anhydride (≥99%, Sigma-Aldrich)
-
Tetrahydrofuran (THF), Anhydrous (≥99.9%, inhibitor-free)
-
Diethyl Ether (ACS Reagent Grade)
-
Deionized Water
-
Silica Gel (for TLC, 250 µm thickness, F254)
-
Ethyl Acetate (ACS Reagent Grade)
-
Hexanes (ACS Reagent Grade)
Equipment
-
Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors.
-
10 mL microwave reaction vial with a magnetic stir bar.
-
Analytical balance (± 0.1 mg)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Büchner funnel and vacuum flask.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) tank and UV lamp.
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
FT-IR Spectrometer
-
Mass Spectrometer (MS)
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial, add 2-aminopyrimidine (0.475 g, 5.0 mmol, 1.0 equiv.).
-
Addition of Anhydride: To the same vial, add maleic anhydride (0.490 g, 5.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add a magnetic stir bar and 5 mL of anhydrous tetrahydrofuran (THF).
-
Rationale: THF is an excellent solvent for both reactants and has a suitable dielectric constant for efficient microwave absorption, facilitating rapid and uniform heating.[4]
-
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters as outlined in Table 1.
-
Reaction Monitoring: The reaction progress can be monitored by TLC (50:50 Ethyl Acetate:Hexanes with 1% acetic acid) by sampling the crude mixture after cooling.
-
Work-up and Isolation: a. After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's forced air cooling). b. A precipitate of the product should form. If not, slowly add diethyl ether (20 mL) to the reaction mixture to induce precipitation. c. Isolate the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected solid twice with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum to obtain the final product, 3-(pyrimidin-2-ylcarbamoyl)acrylic acid. Determine the final mass and calculate the percentage yield.
Workflow Visualization
The following diagram illustrates the complete workflow from reagent preparation to final product analysis.
Expected Results and Characterization
The microwave-assisted synthesis is expected to be rapid and high-yielding.
Table 1: Representative Reaction Parameters and Results
| Parameter | Value |
|---|---|
| Reactants | 2-Aminopyrimidine, Maleic Anhydride |
| Stoichiometry | 1:1 |
| Solvent | Anhydrous THF |
| Temperature | 120 °C |
| Microwave Power | 150 W (Max) |
| Reaction Time | 10 minutes |
| Expected Yield | > 90% |
| Appearance | White to off-white solid |
The identity and purity of the synthesized 3-(pyrimidin-2-ylcarbamoyl)acrylic acid (C8H7N3O3, Mol. Wt.: 193.16 g/mol ) should be confirmed by spectroscopic methods.[16][17]
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ (ppm): ~13.0 (br s, 1H, -COOH), ~11.0 (s, 1H, -NH-), ~8.7 (d, 2H, pyrimidine H4, H6), ~7.2 (t, 1H, pyrimidine H5), ~6.5 (d, 1H, =CH-COOH), ~6.3 (d, 1H, -CO-CH=).[18][19] |
| ¹³C NMR | δ (ppm): ~168.0 (COOH), ~165.0 (CONH), ~158.0 (pyrimidine C4, C6), ~156.0 (pyrimidine C2), ~132.0 (=CH-COOH), ~130.0 (-CO-CH=), ~120.0 (pyrimidine C5).[1][2] |
| FT-IR | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), ~3200 (N-H stretch), ~1710 (C=O stretch, acid), ~1680 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1550 (C=N, C=C stretch).[17][20] |
| Mass Spec (ESI-) | m/z: 192.04 [M-H]⁻ |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (moisture).2. Insufficient heating.3. Incorrect stoichiometry. | 1. Use fresh, anhydrous reagents and solvent.2. Increase reaction time or temperature slightly (e.g., 15 min or 130°C).3. Re-verify masses and calculations of starting materials. |
| Impure Product | 1. Incomplete reaction.2. Formation of side products.3. Inefficient washing. | 1. Extend reaction time or increase temperature.2. Lower the reaction temperature to reduce thermal decomposition. Consider purification by recrystallization (e.g., from ethanol/water).3. Ensure thorough washing with cold diethyl ether during filtration. |
| Vial Leaking/Pressure Error | 1. Improperly sealed cap.2. Solvent boiling point exceeded. | 1. Ensure the cap is tightened correctly. Use a new septum if necessary.2. Confirm the correct solvent is being used and that the temperature setpoint is appropriate for the solvent and vial pressure limits. |
Conclusion
This application note demonstrates a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of 3-(pyrimidin-2-ylcarbamoyl)acrylic acid. By significantly reducing reaction times and improving yields compared to conventional methods, this approach offers a superior green chemistry alternative for producing valuable pyrimidine-based building blocks for research and development in medicinal chemistry.[3][10]
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- ACS Publications. (2019, February 14). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?.
- ResearchGate. (n.d.). Reactions Involving Maleic Anhydride.
- News. (2024, March 21). The reaction between maleic anhydride and amines is an important pathway.
- NIH. (n.d.). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains.
- IUCr. (2024, March 19). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
- PubMed. (n.d.). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains.
- Wiley Online Library. (n.d.). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids.
- ResearchGate. (2025, August 7). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives.
- YouTube. (2020, September 30). Acylation using an anhydride.
- YouTube. (2024, February 22). Acylation of an amine using acetic anhydride.
- YouTube. (2020, October 2). Acylation using an anhydride example.
- NIH. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- PubMed. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists.
- MDPI. (n.d.). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents.
- Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS.
- Semantic Scholar. (2013). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES.
- NIH. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- PubMed. (2025, November 23). Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads.
- MDPI. (n.d.). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives.
- ResearchGate. (2025, August 6). Synthesis, Characterization and Antibacterial Screening of Some Novel Compounds containing Multi N-Fused Heterocycles.
- MDPI. (2025, November 12). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity.
- ResearchGate. (2025, August 6). Synthesis of 3-carbamoyl-1,2,4-triazoles.
- RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. chem.fsu.edu [chem.fsu.edu]
- 12. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid synthesis
Technical Support Center: Organic Synthesis Division Ticket ID: #PYR-MAL-001 Subject: Optimization of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to synthesize This compound (also known as N-(2-pyrimidinyl)maleamic acid). This reaction involves the nucleophilic acyl substitution of 2-aminopyrimidine onto maleic anhydride .
While theoretically straightforward, this reaction is kinetically controlled. The primary failure modes are cyclization (forming the maleimide), isomerization (forming the fumaric acid derivative), or hydrolysis (reverting to starting materials).
This guide replaces standard textbook procedures with a field-optimized protocol designed to maximize the precipitation of the target amic acid while suppressing thermodynamic side-products.
Module 1: The "Gold Standard" Protocol
Use this baseline methodology. Deviations from this specific solvent system are the #1 cause of yield loss in this synthesis.
Reaction Scheme:
| Parameter | Specification | Rationale |
| Solvent | Glacial Acetic Acid (AcOH) | Unlike THF or Acetone, AcOH protonates the product, significantly decreasing its solubility and forcing high-yield precipitation [1]. |
| Concentration | 0.5 M - 1.0 M | High concentration favors precipitation over equilibrium reversion. |
| Stoichiometry | 1.0 : 1.1 (Amine : Anhydride) | Slight excess of anhydride drives the amine to completion; excess anhydride remains soluble in AcOH during filtration. |
| Temperature | 15°C – 20°C | CRITICAL: Heat (>40°C) promotes cyclization to the imide. Keep it cool. |
| Time | 2 – 4 Hours | Long reaction times favor thermodynamic isomerization to the trans-fumarate form. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-aminopyrimidine in the minimum volume of Glacial Acetic Acid at room temperature.
-
Addition: Add 1.1 eq of Maleic Anhydride (solid or dissolved in minimal AcOH) slowly.
-
Note: The reaction is exothermic. Maintain temp < 30°C.
-
-
Precipitation: Stir for 2–4 hours. A thick white/off-white precipitate should form.
-
Isolation: Filter the solid.
-
The "Displacement" Wash: Wash the cake with Diethyl Ether or Acetone (2x).
-
Why? This displaces the high-boiling acetic acid and removes unreacted maleic anhydride.
-
-
Drying: Vacuum dry at <50°C . High heat during drying will cyclize the product to the maleimide.
Module 2: Mechanistic Troubleshooting (Visualized)
To fix low yields, you must understand the competing pathways. The target molecule is an intermediate ; it is not the thermodynamic endpoint.
Figure 1: Reaction landscape. The target is a kinetic trap. Heat pushes to Imide; Moisture pushes to Hydrolysis.
Module 3: Troubleshooting Matrix
Issue 1: No Precipitation (Clear Solution)
-
Diagnosis: The product is soluble in the chosen matrix, or hydrolysis occurred.
-
Root Cause:
-
Solvent Polarity: Using DMF or DMSO often keeps the product in solution.
-
Wet Solvents: Maleic anhydride hydrolyzes rapidly in wet solvents to maleic acid, which does not react with the amine to form the amide under these conditions.
-
-
Corrective Action:
-
Switch to Glacial Acetic Acid or Acetone .
-
Add a non-polar anti-solvent (e.g., Diethyl Ether or Toluene) to force precipitation.
-
Verify Reagents: Check the MP of your Maleic Anhydride. If it's sticky or has a low MP, it has hydrolyzed. Recrystallize from chloroform before use.
-
Issue 2: Product is "Mushy" or Sticky
-
Diagnosis: Contamination with unreacted Maleic Anhydride or Acetic Acid retention.
-
Root Cause: Inadequate washing of the filter cake.
-
Corrective Action:
-
Perform the Ether Wash described in Module 1. Acetic acid has a high boiling point; you cannot remove it easily by vacuum alone without heating (which destroys the product). You must displace it with a low-boiling solvent.
-
Issue 3: Low Melting Point / Wrong NMR
-
Diagnosis: Isomerization to the trans-isomer (Fumaramic acid derivative).
-
Root Cause: Reaction time was too long (>12 hours) or temperature was too high. The cis-isomer (Maleamic) can isomerize to the thermodynamically more stable trans-isomer [2].
-
Corrective Action:
-
Quench the reaction at 3 hours.
-
Avoid strong mineral acids (HCl/H2SO4) which catalyze the cis-trans isomerization.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Acetone instead of Acetic Acid? A: Yes, Acetone is a valid alternative [3].
-
Pros: Easier to remove (lower BP).
-
Cons: The yield is typically 10-15% lower because the product is slightly more soluble in acetone than in AcOH. If using acetone, cool to 0°C before filtration.
Q: Why does my product turn yellow upon drying? A: This indicates cyclization to the maleimide (which is often yellow/colored) or oxidation of the amine.
-
Fix: Lower your drying oven temperature. Do not exceed 50°C. If deep drying is needed, use high vacuum at room temperature over
.
Q: I need to scale this to 100g. What safety concerns exist? A: The reaction of amines with anhydrides is exothermic.
-
Protocol: On a large scale, dissolve the anhydride separately and add it via an addition funnel to the amine solution. Monitor internal temperature and keep it below 35°C to prevent runaway cyclization.
Q: How do I distinguish the Product (Amic Acid) from the Side Product (Imide) by NMR? A:
-
Amic Acid (Target): You will see two distinct doublets for the alkene protons (CH=CH) with a coupling constant of
(characteristic of cis geometry). You will also see a broad carboxylic acid proton ( ) and an amide proton. -
Maleimide (Impurity): The alkene protons will appear as a singlet (due to symmetry) around 7.0 ppm. The carboxylic acid peak will be absent.
References
-
N-Cyclic Maleamic Acid Synthesis: Title: Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.[1] Source: U.S. Patent 5,965,746 (1999). Context: Establishes Glacial Acetic Acid as the superior solvent for precipitating maleamic acid derivatives in high purity. URL:
-
Isomerization Mechanics: Title: Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Source:Chemistry – A European Journal (via NIH/PubMed). Context: Details the equilibrium between maleamic acids, anhydrides, and the thermodynamic drive toward isomerization. URL:
-
Alternative Solvent Systems: Title: Synthesis of Some New Maleamic Acid and Maleimide Derivatives of Trimethoprim.[2] Source:Annals of the Romanian Society for Cell Biology (2021). Context: Validates acetone/ethanol pathways for similar heterocyclic amine condensations. URL:
Sources
Troubleshooting low solubility of N-(pyrimidin-2-yl)maleamic acid intermediates
Troubleshooting Guide & FAQ for Intermediate Handling
Executive Summary: The "Brick Dust" Paradox
The synthesis of N-(pyrimidin-2-yl)maleamic acid is a classic example of the "solubility paradox" in heterocyclic chemistry. While the reaction between 2-aminopyrimidine and maleic anhydride is kinetically rapid, the resulting intermediate often precipitates as an intractable solid—colloquially known as "brick dust."
This insolubility arises from a perfect storm of molecular interactions:
-
Strong Intermolecular Hydrogen Bonding: The carboxylic acid donor and the amide/pyrimidine acceptors create a rigid crystal lattice.
-
Zwitterionic Character: The basic pyrimidine nitrogen can deprotonate the carboxylic acid, forming an internal salt (zwitterion) that is insoluble in non-polar organic solvents.
-
-
Stacking: The planar pyrimidine and maleic systems stack efficiently.
This guide addresses how to dissolve, analyze, and react this intermediate without degrading it.
Module 1: Diagnostic Flowchart
Before heating or adding random solvents, diagnose the state of your intermediate.
Figure 1: Decision matrix for handling low-solubility maleamic acid intermediates. Note the critical warning against excessive heating.
Module 2: Critical Troubleshooting (Q&A)
Category A: Dissolution for Analysis (NMR/HPLC)
Q: I cannot get the solid to dissolve in CDCl3 or MeOD for NMR. What should I do? A: Do not heat it. Heating N-(pyrimidin-2-yl)maleamic acid in protic solvents promotes isomerization to the trans-isomer (fumaramic acid), which is biologically distinct and often useless for downstream maleimide synthesis.
Protocol: The "Neutralization" NMR Method The insolubility is often due to the zwitterionic lattice. You must break the internal salt.
-
Solvent: Use DMSO-d6 (preferred) or DMF-d7.
-
Additive: If it remains cloudy, add 1-2 drops of DCl (Deuterium Chloride) or NaOD (Sodium Deuteroxide) directly to the NMR tube.
-
Acid Shift: Protonates the carbonyls, breaking H-bonds.
-
Base Shift: Deprotonates the carboxylic acid fully, creating a soluble anion.
-
-
Observation: A clear solution indicates the structure is intact. If a precipitate remains after pH adjustment, you likely have the fumaramic isomer (see Category C).
Category B: Reaction Solvent Selection
Q: My reaction precipitates immediately. Should I add more solvent? A: Adding more non-polar solvent (DCM, Toluene, Ether) will not help. The precipitation is actually beneficial—it drives the equilibrium forward (Le Chatelier’s principle) and prevents the reverse reaction (hydrolysis).
Recommended Solvent Systems:
| Solvent | Solubility | Risk Level | Application |
| Dichloromethane (DCM) | Insoluble | Low | Synthesis: Excellent for isolating the product by filtration. |
| Acetic Acid (AcOH) | Moderate | Medium | Cyclization: Good for subsequent ring closure, but hard to remove. |
| DMF / DMAc | Soluble | High | Danger: High boiling points require heat to remove, promoting isomerization. Use only for "One-Pot" methods. |
| Acetone | Poor | Low | Washing: Use to wash away unreacted maleic anhydride. |
Category C: The "Fumaramic Trap" (Isomerization)[1]
Q: I heated my reaction to reflux to dissolve the solid, and now it won't cyclize to the maleimide. Why? A: You likely isomerized the cis-maleamic acid to the trans-fumaramic acid.
Mechanism: The cis-geometry is required for the carboxylic acid to attack the amide nitrogen and form the cyclic maleimide. Heating, especially in the presence of acid catalysts or radicals (even from light), rotates the C=C bond to the thermodynamically more stable trans form. The trans form cannot cyclize .[1]
Verification:
-
1H NMR: Look at the vinylic protons (CH=CH).[2]
-
Cis (Maleamic): Coupling constant (
) 12 Hz. -
Trans (Fumaramic): Coupling constant (
) 16 Hz.
-
Module 3: The "One-Pot" Solution (Bypassing Isolation)
If the solubility of the intermediate is halting your workflow, stop trying to isolate it. The most robust industrial method for N-heterocyclic maleimides involves a telescopic (one-pot) procedure.
Protocol: In-Situ Cyclization (The Acetate Method)
This method avoids the need to solubilize the intermediate maleamic acid.
Reagents:
-
2-Aminopyrimidine (1.0 eq)[3]
-
Maleic Anhydride (1.1 eq)
-
Solvent: DMF or Glacial Acetic Acid (Volume: 5-10 mL per gram)
-
Cyclizing Agents: Sodium Acetate (NaOAc, 0.5 eq) + Acetic Anhydride (
, 2.0 eq)
Step-by-Step:
-
Formation: Dissolve 2-aminopyrimidine in DMF at room temperature.
-
Addition: Add Maleic Anhydride. Stir for 1-2 hours.
-
Observation: The mixture will likely become a slurry (thick precipitate). Do not filter.
-
-
Activation: Add NaOAc and Acetic Anhydride directly to the slurry.
-
Cyclization: Heat to 60–80°C for 2–4 hours.
-
Chemistry: The
activates the carboxylic acid (mixed anhydride), and the base promotes the nucleophilic attack of the amide nitrogen. The intermediate dissolves as it converts to the soluble maleimide.
-
-
Workup: Pour the reaction mixture into ice water. The N-(pyrimidin-2-yl)maleimide product will precipitate (usually as a beige/yellow solid). Filter and wash with water.[4][5]
Module 4: Chemical Pathway Visualization
Understanding the equilibrium is vital. The diagram below illustrates the "Solubility Trap" vs. the "Reaction Pathway."
Figure 2: Reaction pathway showing the divergence between successful cyclization and the isomerization trap.
References & Grounding[1][6]
-
Isomerization Risks:
-
Cyclization Methodologies:
-
Protocol: The use of acetic anhydride and sodium acetate for the cyclodehydration of maleamic acids is the standard "Method A" for aromatic amines.
-
Source:Annals of the Romanian Society for Cell Biology, 2021, 25(7), 1978–1985.[9]
-
-
Solubility Thermodynamics:
-
Data: Maleamic acid derivatives exhibit low solubility in organic solvents due to high crystal lattice energy driven by intermolecular hydrogen bonding (COOH
O=C-NH). -
Source:ResearchGate: Solubility of Maleic Acid in Organic Solvents.
-
-
Pyrimidinyl-Specific Handling:
-
Context: Handling of pyrimidinyl-maleamic acids requires specific attention to the basicity of the pyrimidine ring, often necessitating one-pot procedures to avoid isolation losses.
-
Source:US Patent 7622597B2.
-
Sources
- 1. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents [patents.google.com]
- 6. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleic acid - Wikipedia [en.wikipedia.org]
- 8. Maleamic acid - Wikipedia [en.wikipedia.org]
- 9. annalsofrscb.ro [annalsofrscb.ro]
Technical Support Center: Stability & Purification of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
Current Status: Operational Topic: Minimizing cis-trans Isomerization during Purification Audience: Process Chemists, Analytical Scientists, Drug Development Leads
Executive Summary
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid exists primarily as two geometric isomers: the kinetic Z-isomer (derived from maleic acid/anhydride, often called N-(2-pyrimidinyl)maleamic acid) and the thermodynamic E-isomer (derived from fumaric acid).
In most synthetic pathways involving maleic anhydride and 2-aminopyrimidine, the Z-isomer is the target. However, it is inherently unstable and prone to acid-catalyzed or thermal isomerization to the E-form. This guide provides the protocols and mechanistic insights required to isolate the Z-isomer with high isomeric purity (>99.5%).
Module 1: The Isomerization Mechanism
To prevent isomerization, you must understand the driving forces. The Z-isomer is stabilized in aprotic environments by an intramolecular hydrogen bond between the amide proton and the carboxylic acid carbonyl. Disrupting this bond lowers the rotational energy barrier.
The Pathway
-
Intramolecular Stabilization (Z-form): In non-polar/aprotic solvents, the Z-isomer forms a pseudo-ring structure via H-bonding.
-
Disruption: Protic solvents (water, MeOH) or acids protonate the carbonyl or solvate the amide, breaking the internal H-bond.
-
Rotation: The C2-C3 double bond acquires single-bond character (via resonance or protonation), allowing rotation to the sterically less hindered E-form.
Visualizing the Threat
Figure 1: The reaction trajectory showing the kinetic Z-product and the thermodynamic drift toward the E-isomer or cyclized imide.
Module 2: Critical Process Parameters (CPPs)
The following parameters are non-negotiable for maintaining isomeric integrity.
| Parameter | Limit / Target | Scientific Rationale |
| Temperature | < 40°C | Thermal energy overcomes the rotational barrier of the C=C bond. |
| pH | 4.5 – 7.0 | Strong acids (pH < 2) catalyze the addition-elimination mechanism required for rotation. |
| Solvent | Aprotic (THF, MeCN) | Protic solvents (Water, EtOH) compete for H-bonding, disrupting the Z-isomer's internal stabilization. |
| Light | Amber Glass/Dark | The acrylic moiety is UV-active; photons can excite the |
| Drying | Vacuum, < 35°C | Extended heat exposure during drying is the #1 cause of solid-state isomerization. |
Module 3: Troubleshooting & FAQs
Q1: My HPLC analysis shows a "ghost" peak that grows over time. Is this the isomer?
Diagnosis: Likely, yes. Root Cause: If your sample diluent is acidic (e.g., 0.1% TFA in water) or protic (Methanol), the Z-isomer may be isomerizing in the HPLC vial or on the column. Solution:
-
Change Diluent: Dissolve samples in pure Acetonitrile (MeCN) or THF immediately before injection.
-
Cool Autosampler: Set temperature to 4°C.
-
Buffer: Use a neutral buffer (Ammonium Acetate) instead of TFA/Formic acid for the mobile phase if possible, or minimize column residence time.
Q2: The product precipitates as a gum, not a solid. Can I heat it to recrystallize?
Diagnosis: High risk of isomerization. Action: Do NOT reflux in alcohols or water. Protocol:
-
Dissolve the gum in a minimum amount of cold THF or Acetone.
-
Slowly add a non-polar anti-solvent (e.g., Hexane, MTBE, or cold Dichloromethane) while stirring at 0°C.
-
Seed with a pure crystal if available.
Q3: Can I use acid to wash away unreacted 2-aminopyrimidine?
Diagnosis: Dangerous.
Risk: While acid washes remove the amine, they protonate the maleamic acid, catalyzing the Z
Module 4: Validated Purification Protocol
This workflow is designed to isolate the Z-isomer (Maleamic acid derivative) while suppressing thermodynamic drift.
Step-by-Step Methodology
1. Synthesis Phase (Pre-Purification Control)
-
Reagents: Use Maleic Anhydride (1.05 eq) and 2-Aminopyrimidine (1.0 eq).
-
Solvent: Anhydrous THF or Acetone (Strictly Aprotic).
-
Temperature: Maintain reaction at 0°C to 15°C . Do not exceed room temperature.
-
Observation: The product should precipitate spontaneously as it forms.
2. Isolation (The Critical Step)
-
Filtration: Filter the slurry immediately upon reaction completion. Do not let it "age" in the mother liquor.
-
Wash: Displace the mother liquor with Cold THF (0°C) followed by MTBE .
-
Why? Removes unreacted anhydride and prevents solvation-induced isomerization.
-
3. Purification (Reslurrying)
-
If purity is low, do not recrystallize by boiling.
-
Technique: "Cold Slurry."
-
Suspend solids in Acetonitrile (MeCN) at room temperature.
-
Stir for 30 minutes.
-
Filter and wash with MTBE.
-
4. Drying
-
Equipment: Vacuum Oven.
-
Settings: -0.1 MPa (Full Vacuum), Max Temp 35°C .
-
Duration: Stop as soon as LOD (Loss on Drying) is acceptable.
Decision Logic for Impurities
Figure 2: Decision matrix for handling crude product. Note that chemical reprocessing of the E-isomer back to Z is generally not feasible on scale; prevention is key.
References
-
Isomerization Mechanisms of Maleamic Acids
- Title: Kinetics and Mechanism of the Acid-Catalyzed Isomeriz
- Source: Journal of the American Chemical Society.
- Context: Establishes that protonation of the amide carbonyl is the rate-limiting step for rot
-
URL:[Link]
-
General Stability of Acrylic Acid Derivatives
-
Synthesis Context (Related Pyrimidine Derivatives)
Sources
- 1. Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zadosci.com [zadosci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted 2-aminopyrimidine from crude maleamic acid product
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common purification challenge: the removal of unreacted 2-aminopyrimidine from crude maleamic acid products. Our approach is grounded in fundamental chemical principles to empower you to solve not just this specific problem, but similar purification challenges in the future.
Introduction: The Challenge of Separating Acid from Base
The synthesis of a maleamic acid from maleic anhydride and 2-aminopyrimidine is a straightforward reaction.[1] However, the purification can be challenging because the starting material (a base) and the product (an acid) have similar polarities, making simple purification methods like direct recrystallization often ineffective. The key to successful purification lies in exploiting the distinct acidic and basic properties of the two molecules.
This guide will focus on the robust and highly effective technique of liquid-liquid acid-base extraction , a cornerstone of organic chemistry for separating acidic, basic, and neutral compounds.[2][3]
Core Principles: Exploiting pKa Differences for Separation
The success of an acid-base extraction hinges on the differential partitioning of compounds between two immiscible liquid phases (typically an organic solvent and an aqueous solution) based on their ionization state.[4] A compound's ionization state is dictated by its pKa and the pH of the aqueous solution.
-
Maleamic Acid : Contains a carboxylic acid functional group, making it an organic acid.
-
2-Aminopyrimidine : Contains an amino group, making it an organic base.
By adjusting the pH of the aqueous phase, we can selectively convert one compound into its water-soluble salt form, while the other remains neutral and preferentially soluble in the organic phase.[5]
Table 1: Key Physicochemical Properties
| Compound | Structure | Molar Mass ( g/mol ) | pKa | General Solubility |
|---|---|---|---|---|
| Maleamic Acid | 115.09 | ~2.86 (for -COOH group)[6][7] | Sparingly soluble in water[7]; soluble in some polar organic solvents. |
| 2-Aminopyrimidine |
| 95.10 | ~3.45 (for conjugate acid)[8][9] | Moderately soluble in water, soluble in polar organic solvents like methanol and ethanol.[10][11] |
The diagram below illustrates the fundamental principle. The acidic maleamic acid is deprotonated by a weak base to form a water-soluble salt, while the basic 2-aminopyrimidine remains in the organic layer.
Caption: Workflow for Maleamic Acid Purification.
Q3: I formed a stable emulsion at the interface between the organic and aqueous layers. How can I resolve this?
A3: Emulsions are common when performing liquid-liquid extractions, especially with vigorous shaking. They are colloidal suspensions of one liquid in the other.
Solutions:
-
Patience: Often, simply letting the separatory funnel stand undisturbed for 10-20 minutes will allow the layers to separate.
-
Brine Wash: Add a small amount of a saturated aqueous sodium chloride (NaCl) solution, known as brine. This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and force the separation of the layers.
-
Filtration: For stubborn emulsions, you can sometimes filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the colloidal particles.
Q4: I've acidified the aqueous layer, but I'm getting little to no precipitate. What went wrong?
A4: This indicates that your maleamic acid is remaining dissolved in the aqueous phase. There are several likely causes:
-
Insufficient Acidification: You may not have added enough acid to lower the pH sufficiently. The pH must be well below the pKa of the maleamic acid (~2.86) to ensure it is fully protonated and thus minimally soluble. Re-check the pH with reliable pH paper or a calibrated pH meter and add more acid if necessary. [12]* Solution is Too Dilute: If you used a very large volume of aqueous solution for the extraction, the concentration of the precipitated maleamic acid may be below its solubility limit. You can try to concentrate the solution by carefully removing some of the water under reduced pressure before attempting the precipitation again.
-
Insufficient Cooling: Make sure the solution is thoroughly chilled in an ice bath. Lower temperatures significantly decrease the solubility of most organic solids in water. [13]* Scratching: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can provide nucleation sites to induce crystallization.
Q5: How can I verify the purity of my final product and check for residual 2-aminopyrimidine?
A5: Several standard analytical techniques can be used to assess the purity of your maleamic acid.
-
Thin-Layer Chromatography (TLC): This is a quick and effective qualitative method.
-
Procedure: Spot the crude material, the purified product, and a standard of 2-aminopyrimidine on a silica gel TLC plate.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 7:3) with 1-2% acetic acid. The acetic acid suppresses the deprotonation of the maleamic acid's carboxylic group, resulting in a less streaky, more compact spot.
-
Analysis: The crude sample should show two spots. Your purified product should ideally show only one spot corresponding to maleamic acid, with the spot for 2-aminopyrimidine being absent or significantly diminished.
-
-
¹H NMR Spectroscopy: This provides structural confirmation and a good indication of purity.
-
Maleamic Acid: Will show characteristic peaks for the vinyl protons (-CH=CH-) and the amide (-NH₂) and carboxylic acid (-OH) protons.
-
2-Aminopyrimidine: Will show distinct aromatic signals from the pyrimidine ring. The absence of these signals in your product's spectrum is a strong indicator of high purity.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) would be suitable for separating these polar compounds. [14][15]
Frequently Asked Questions (FAQs)
Q1: Can I use a strong base like sodium hydroxide (NaOH) instead of sodium bicarbonate for the extraction?
A1: It is strongly discouraged . While NaOH is more than capable of deprotonating the carboxylic acid, it poses a significant risk of hydrolyzing the amide bond in your maleamic acid product, especially if the solution warms up. This would cleave your product into maleic acid and 2-aminopyrimidine, destroying your yield. Sodium bicarbonate is a much milder and more selective base, making it the superior choice for this specific molecule. [5] Q2: What are some other suitable organic solvents for this extraction?
A2: The ideal solvent should be immiscible with water and dissolve your crude product. It should also have a relatively low boiling point for easy removal after the procedure.
Table 2: Recommended Solvents for Liquid-Liquid Extraction
| Solvent | Density (g/mL) | Layer Position | Notes |
|---|---|---|---|
| Ethyl Acetate | 0.902 | Top | Good general-purpose solvent, slightly polar. |
| Dichloromethane (DCM) | 1.33 | Bottom | Can be more effective at dissolving polar compounds, but is denser than water. |
| Diethyl Ether | 0.713 | Top | Very low boiling point, easy to remove, but highly flammable. |
Q3: Could I perform this separation in reverse? That is, wash the organic solution with acid to remove the basic impurity?
A3: Yes, this is an excellent alternative strategy and works just as well.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl).
-
The basic 2-aminopyrimidine will be protonated to form its hydrochloride salt, which will partition into the aqueous layer. [16]4. The acidic maleamic acid will remain in the organic layer.
-
Separate the layers. The organic layer now contains your purified product.
-
You can then wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the pure maleamic acid.
This method can be advantageous if your maleamic acid derivative is particularly sensitive to pH changes or if you wish to avoid the precipitation step.
References
-
Acid-Base Extraction. Chemistry LibreTexts. (2022-06-21). Available at: [Link]
-
2-Aminopyrimidine. Solubility of Things. Available at: [Link]
-
Acid-Base Extraction. University of Colorado Boulder. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
-
Maleic Acid. PubChem - NIH. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. (2022-04-07). Available at: [Link]
-
Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine. Journal of Chemical & Engineering Data - ACS Publications. (2025-01-24). Available at: [Link]
-
Maleic acid. Wikipedia. Available at: [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]
-
Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Taylor & Francis. (2024-06-20). Available at: [Link]
-
Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Inorganic Chemistry Communications. (2024-07-20). Available at: [Link]
-
Maleamic acid (CAS 557-24-4). Cheméo. Available at: [Link]
-
Maleic acid solubility. Reddit. (2019-07-09). Available at: [Link]
-
Quantitation of Amino Acids and Amines by Chromatography. ResearchGate. Available at: [Link]
-
2-Aminopyrimidine. PubChem - NIH. Available at: [Link]
-
HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. (2020-10-22). Available at: [Link]
-
2-Aminopyridine. PubChem - NIH. Available at: [Link]
-
Maleamic acid. Wikipedia. Available at: [Link]
Sources
- 1. Maleamic acid - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Maleamic acid CAS#: 557-24-4 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Page loading... [guidechem.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. helixchrom.com [helixchrom.com]
- 16. vernier.com [vernier.com]
Optimizing reaction temperature for maleic anhydride ring opening with amines
Technical Support Guide: Optimizing Maleic Anhydride Ring Opening with Amines
Introduction: The Kinetic vs. Thermodynamic Balancing Act
Welcome to the Technical Support Center for Maleic Anhydride (MA) functionalization.
If you are reading this, you are likely attempting to synthesize a maleamic acid derivative via the nucleophilic attack of an amine on the anhydride ring. While often described as "click-like" due to its speed and atom economy, this reaction is deceptively simple. It is governed by a strict competition between kinetic control (formation of the open-ring amide-acid) and thermodynamic control (isomerization to fumarates or ring-closure to imides).
The Golden Rule: To successfully isolate the ring-opened maleamic acid, you must operate strictly within the Kinetic Window (< 40°C) .
Module 1: The Reaction Landscape
To troubleshoot effectively, you must visualize the reaction energy landscape. The maleamic acid is the fastest product to form, but it is not the most stable.
Mechanism & Energy Profile
The following diagram illustrates the critical temperature-dependent pathways.
Figure 1: Reaction coordinate showing the kinetic favorability of Maleamic Acid versus thermodynamic pitfalls.
Module 2: Standard Operating Protocol (SOP)
Objective: Synthesis of Maleamic Acid (Ring Opening) with >95% purity.
Reagents
-
Electrophile: Maleic Anhydride (Recrystallized from chloroform if yellow/hydrolyzed).
-
Nucleophile: Primary or Secondary Amine (1.0 - 1.05 equivalents).
-
Solvent: Dichloromethane (DCM), THF, or Acetone (Anhydrous).
Step-by-Step Methodology
-
Preparation (The Heat Sink): Dissolve Maleic Anhydride (1.0 eq) in the chosen solvent (0.5 M concentration). Place the flask in an ice/water bath (0°C) .
-
Why? The ring opening is highly exothermic. Uncontrolled heat release will trigger local isomerization to the fumarate derivative.
-
-
Addition: Dissolve the amine (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the anhydride solution over 15–30 minutes.
-
Observation: You may see immediate precipitation. This is good. Maleamic acids are highly polar (zwitterionic character) and often insoluble in non-polar solvents like DCM.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour , then warm to Room Temperature (20–25°C) for 1–2 hours.
-
Critical Check: Do NOT reflux. Do NOT heat above 40°C.
-
-
Workup (Precipitation Method):
-
If solid formed: Filter the solid, wash with cold DCM, and dry under vacuum at room temperature.
-
If solution is clear: Concentrate the solvent to 50% volume on a rotary evaporator (Bath < 30°C) and add cold diethyl ether to precipitate the product.
-
Module 3: Troubleshooting Center
Use this decision matrix to diagnose experimental failures.
Visual Diagnostic Tree
Figure 2: Troubleshooting logic flow for common reaction outcomes.
Detailed Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Exotherm (Runaway Temp) | Rapid addition of amine; High concentration. | Cool to 0°C before addition. Dilute reaction to 0.1 M. Add amine dropwise. |
| Product is "Oily" / Sticky | Solvent trapped in crystal lattice; Presence of unreacted amine. | Triturate (grind) the oil with cold diethyl ether or hexanes to induce crystallization. |
| NMR: Split peaks (6.2 & 6.4 ppm) | Cis-Trans Isomerization. You have made Fumaramic acid. | Lower reaction temp. Ensure temperature never exceeds 40°C. Check amine purity (impurities can catalyze isomerization). |
| NMR: Broad peaks / Shifted | Salt Formation. Amine deprotonated the carboxylic acid of the product. | This is common.[1] Treat with 1M HCl (cold) to protonate the acid if the free acid form is required, though the salt is often stable. |
| Low Yield | Reversibility. Maleamic acid reverted to anhydride. | Do not heat during vacuum drying. Store product in a freezer. |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use DMF or DMSO as a solvent?
-
Answer: You can, but you shouldn't if you want easy isolation. Maleamic acids are soluble in these polar aprotic solvents, making them hard to precipitate. Use DCM, Chloroform, or THF to leverage the "solubility switch" where reactants are soluble, but the product precipitates.
Q2: I want the Maleimide (Ring Closed). Can I just heat this reaction?
-
Answer: Simply heating the maleamic acid often leads to low yields and high fumarate impurities. For ring closing, you need a dehydration driver .
-
Method A: Add Acetic Anhydride + Sodium Acetate and heat to 80°C.
-
Method B: Reflux in Toluene with a Dean-Stark trap (to remove water).
-
Q3: Why does my NMR show a trans-double bond (J-coupling ~15-16 Hz)?
-
Answer: You have isomerized the maleamic acid (cis, J ~12 Hz) to the fumaramic acid (trans). This happens if the reaction exotherms uncontrolled or if you dry the product in a hot oven (> 60°C). Fumarates are the thermodynamic sink; once formed, you cannot go back.
Q4: Is the order of addition important?
-
Answer: Yes. Always add the Amine to the Anhydride . Adding Anhydride to Amine creates a temporary excess of amine, which can lead to salt formation (Amine reacting with the formed acid) or double-addition across the alkene (Michael addition), though Michael addition is slower.
References
-
Reaction Mechanism & Kinetics
- Effect of Temperature on Ring Opening: Ghavami, A. et al. "Kinetic Study of the Reaction of Maleic Anhydride with Amines." Journal of Applied Polymer Science, 2005.
-
Isomerization Risks: Mehta, R. et al. "Maleamic Acid-Fumaramic Acid Isomerization." Journal of Organic Chemistry, 1960.
-
Synthesis Protocols
-
Bioconjugate Techniques (3rd Edition), Hermanson, G. T. Chapter 2: Functional Targets. Academic Press, 2013. (Standard reference for anhydride-amine bioconjugation).
-
-
Thermodynamic Control
-
Reversibility of Maleamic Acids:[2] Sauers, C. K. "The Hydrolysis of N-Methylmaleamic Acid." J. Am. Chem. Soc., 1970.
-
Sources
Overcoming ring-closure side reactions in acrylic acid derivative synthesis
This technical guide is structured as a specialized support center for researchers dealing with the instability and reactivity of acrylic acid derivatives. It prioritizes mechanistic understanding and actionable protocols.
Topic: Overcoming Ring-Closure & Side Reactions
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Core Directive: The "Triple Threat" of Acrylate Chemistry
In the synthesis of acrylic acid derivatives (acrylamides, acrylates), researchers do not face a single challenge but a "Triple Threat" of competing pathways. Success depends on kinetic control to favor Pathway A while suppressing B and C.
-
Pathway A (Desired): Acylation (Formation of the amide/ester bond).
-
Pathway B (The "Ring Closure"): Intramolecular Michael Addition (formation of lactams/lactones).
-
Pathway C (The "Silent Killer"): Radical Polymerization or Dimerization.
Visualizing the Competition (Mechanism)
The following diagram maps the kinetic vs. thermodynamic landscape of reacting an amine with acryloyl chloride.
Figure 1: Reaction landscape showing how the desired product is a kinetic intermediate that can degrade into cyclized or polymerized byproducts if conditions (temperature/pH) are uncontrolled.
Module 1: Preventing Ring-Closure (Intramolecular Michael Addition)
The Problem: When synthesizing acrylamides from linkers containing a second nucleophile (e.g., ethylenediamine, amino-alcohols), the free nucleophile can attack the
The Solution: Kinetic Control & Proton Management.
Troubleshooting Protocol: The "Cold & Fast" Method
This protocol minimizes ring closure by exploiting the activation energy difference: Acylation is fast at low temps; Michael addition is slow.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C to -10°C | Acylation ( |
| Base Selection | DIPEA (Hünig's Base) | Sterically hindered base. Unlike Pyridine or TEA, DIPEA is too bulky to catalyze the Michael addition via general base catalysis. |
| Addition Order | Acid Chloride to Amine | Adding the electrophile dropwise to the nucleophile ensures the concentration of the reactive acrylate is always the limiting factor, reducing intermolecular side reactions. |
| Solvent | DCM or THF (Anhydrous) | Avoid protic solvents (MeOH, Water) which can stabilize the transition state of the Michael addition or facilitate proton transfer. |
Advanced Strategy: Schotten-Baumann Conditions
For substrates highly prone to cyclization, use a biphasic system.
-
Setup: Dissolve amine in DCM. Add equal volume of 1M NaOH (aq).
-
Reaction: Add Acryloyl Chloride dropwise at 0°C with vigorous stirring.
-
Mechanism: The amine reacts at the interface. The resulting acrylamide partitions into the organic phase (DCM), while the base (NaOH) remains in the aqueous phase.
-
Benefit: Physical separation prevents the base from catalyzing the Michael addition on the formed product.
Module 2: The "Fake" Ring Closure (HCl Addition)
The Problem: Users often observe a byproduct with Mass M+36 (or M+38). This is not a ring closure, but the addition of HCl across the double bond to form 3-chloropropionyl derivatives .
The Solution: Immediate Neutralization.
-
Diagnosis: Check LCMS for +36 Da peak.
-
Fix: Ensure your base equivalents are calculated correctly. You need at least 1.1 eq of Base per eq of Acryloyl Chloride to neutralize the generated HCl immediately.
-
Recovery: If this impurity forms, treat the mixture with TEA (Triethylamine) at room temperature for 2-4 hours. This induces elimination (E2 mechanism) to regenerate the acrylamide double bond.
Module 3: Storage & Stability (Preventing Polymerization)
The Problem: Acrylates spontaneously polymerize or dimerize (Diels-Alder type or linear Michael dimer) upon storage.
The "Oxygen Paradox" of MEHQ
The most common inhibitor, MEHQ (4-Methoxyphenol) , is useless without Oxygen.
-
Mechanism: MEHQ does not react with carbon radicals directly. It reacts with peroxy radicals.
-
Carbon Radical (
) + Peroxy Radical ( ) -
+ MEHQ
Stable Phenoxy Radical + Non-radical products.
-
-
Critical Error: Storing MEHQ-inhibited acrylates under 100% Nitrogen/Argon will lead to polymerization.
Storage Protocol
| Condition | Requirement | Note |
| Atmosphere | Air/N2 Mix (Lean Air) | Maintain ~5-10 ppm dissolved Oxygen. Do not sparge with pure Nitrogen for long periods. |
| Temperature | < 4°C | Thermal dimerization (linear dimer) is independent of inhibitors. Cold storage is the only defense. |
| Light | Amber Glass / Foil | UV light cleaves inhibitors and initiates radical formation. |
FAQ: Troubleshooting Scenarios
Q: My reaction turned into a solid gel within minutes. What happened? A: You likely experienced "Runaway Radical Polymerization."
-
Cause: Insufficient inhibitor or high concentration.
-
Fix: Add Phenothiazine (PTZ) or BHT to the reaction mixture. Unlike MEHQ, PTZ works anaerobically (without oxygen). Perform the reaction in higher dilution (0.1 M).
Q: I am trying to make a mono-acrylamide from a diamine, but I keep getting the cyclic lactam. How do I stop it? A: You are fighting thermodynamics.
-
Fix 1 (pH Control): Perform the reaction at a pH where the second amine is largely protonated (inactive), but the first is not.
-
Fix 2 (Statistical): Use a 10-fold excess of the diamine . Add the acryloyl chloride very slowly. The probability of intermolecular reaction with a fresh diamine becomes higher than the intramolecular ring closure.
Q: Can I distill my acrylate product to purify it? A: Risky. Distillation concentrates the product (monomer) while leaving the inhibitor (MEHQ) in the pot (since MEHQ has a high boiling point).
-
Protocol: You must bleed air (or lean air) into the distillation column and add fresh inhibitor to the receiving flask before distillation starts.
Decision Tree: Choosing the Right Protocol
Figure 2: Rapid diagnostic flow for selecting the correct remediation strategy based on observed side-products.
References
-
Polymeriz
- Title: The Role of Hydroquinone Monomethyl Ether in the Stabiliz
- Source: Chemical Engineering & Technology (via ResearchG
-
URL:[Link]
-
Aza-Michael Addition Control
-
Schotten-Baumann Conditions
- Title: Schotten-Baumann Reaction Mechanism and Conditions
- Source: Organic Chemistry Portal
-
URL:[Link]
- 3-Chloropropionyl Chloride Formation Title: 3-Chloropropionyl Chloride | High Purity Reagent Source: BenchChem Reagent Guide
Sources
- 1. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Solvent selection for maximizing precipitation of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
This technical guide addresses the solvent selection and process optimization for maximizing the precipitation of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid (also known as N-(pyrimidin-2-yl)maleamic acid).
This compound is typically synthesized via the nucleophilic ring-opening of maleic anhydride by 2-aminopyrimidine. The guide focuses on the critical isolation step where the kinetic product (the cis-isomer) must be precipitated efficiently to avoid hydrolysis or isomerization.
Part 1: Solvent Selection Logic (The "Why" & "How")
Q1: What is the primary mechanism driving precipitation in this synthesis?
A: The precipitation relies on Differential Solubility . The reaction involves two reactants: Maleic Anhydride (non-polar/moderately polar) and 2-Aminopyrimidine (polar aromatic amine).
-
Reactant Solubility: Both reactants are highly soluble in medium-polarity aprotic solvents like Acetone , THF , or Ethyl Acetate .
-
Product Solubility: The product, this compound, possesses a free carboxylic acid group and an amide linkage, significantly increasing its polarity and capacity for hydrogen bonding. This makes it insoluble in the very solvents that dissolve the starting materials, causing it to "crash out" (precipitate) as it forms.
Q2: Which solvent system provides the highest yield?
A: Acetone is the gold standard for this specific transformation.
-
Why: Acetone dissolves maleic anhydride and 2-aminopyrimidine completely at room temperature. However, the resulting amic acid forms a rigid crystalline lattice that is poorly soluble in acetone.
-
Benefit: This allows for a "filtration-ready" slurry. Impurities (unreacted anhydride) remain in the mother liquor, while the product precipitates as a high-purity solid.
-
Alternative: Glacial Acetic Acid is useful if the product requires protonation to stabilize, but it makes removing solvent traces difficult due to its high boiling point.
Q3: When should I use an antisolvent?
A: Use an antisolvent only if the product fails to precipitate spontaneously or if you are using a high-solubility solvent like DMF or DMSO .
-
Recommended Antisolvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Mechanism: These non-polar solvents lower the dielectric constant of the mixture, forcing the polar product out of the solution.
-
Warning: Avoid water as an antisolvent during the initial reaction phase. Water can hydrolyze unreacted maleic anhydride into maleic acid, which is a difficult-to-remove impurity.
Part 2: Troubleshooting Guide
Issue 1: "The reaction mixture remains clear; no precipitate formed."
-
Cause A: Solvent Volume too High. (Dilution effect).
-
Fix: Concentrate the solution under reduced pressure (Rotavap) to 1/3 of the original volume.
-
-
Cause B: Solvent too Polar. (e.g., using DMF, Methanol).
-
Fix: Add cold Diethyl Ether dropwise while stirring until turbidity persists. Cool to 4°C.
-
-
Cause C: Induction Period.
-
Fix: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the product to induce nucleation.
-
Issue 2: "The product 'oiled out' instead of crystallizing."
-
Cause: Presence of impurities or temperature too high.
-
Fix:
-
Re-dissolve the oil by warming gently.
-
Add a seed crystal.
-
Cool slowly to room temperature, then to 0°C. Rapid cooling traps impurities, causing oiling.
-
Switch solvent: If using THF, switch to Acetone/DCM (1:1).
-
Issue 3: "The product melting point is lower than expected (Isomerization)."
-
Cause: Conversion of the cis-isomer (Maleamic) to the trans-isomer (Fumaramic). This happens if the reaction is heated >50°C for extended periods.
-
Fix: Keep reaction temperature below 30°C . The ring-opening reaction is exothermic; use an ice bath during the addition of reagents.
Part 3: Optimized Experimental Protocol
Objective: Synthesis and Precipitation of this compound.
Reagents:
-
Maleic Anhydride (1.0 eq)
-
2-Aminopyrimidine (1.0 eq)
-
Solvent: Acetone (Dry, ACS Grade)
-
Wash Solvent: Cold Acetone or Diethyl Ether
Step-by-Step Workflow:
-
Preparation of Anhydride Solution:
-
Dissolve Maleic Anhydride (98 mg, 1 mmol) in Acetone (2 mL) .
-
Note: Ensure the solution is clear. Filter if particulates are present.
-
-
Addition of Amine:
-
Dissolve 2-Aminopyrimidine (95 mg, 1 mmol) in Acetone (2 mL) .
-
Add the amine solution dropwise to the anhydride solution under magnetic stirring at Room Temperature (20–25°C).
-
Observation: A white to pale-yellow precipitate should begin to form within 5–10 minutes.
-
-
Reaction & Aging:
-
Stir the slurry for 1–2 hours .
-
Why: This ensures complete conversion and allows "Ostwald ripening" of the crystals, making them easier to filter.
-
-
Isolation:
-
Filter the solid using a Büchner funnel (vacuum filtration).
-
Wash 1: Rinse the cake with Cold Acetone (1 mL) to remove unreacted reagents.
-
Wash 2: (Optional) Rinse with Diethyl Ether to facilitate drying.
-
-
Drying:
-
Dry the solid under vacuum at 40°C for 4 hours.
-
Caution: Do not exceed 60°C to prevent dehydration back to the imide or isomerization.
-
Part 4: Data & Visualization[1]
Table 1: Solvent Compatibility Matrix
| Solvent | Reactant Solubility | Product Solubility | Suitability | Notes |
| Acetone | High | Very Low | Excellent | Best for spontaneous precipitation. |
| THF | High | Low-Moderate | Good | May require concentration or antisolvent. |
| DCM | Moderate | Insoluble | Fair | Reactants may not fully dissolve initially (heterogeneous reaction). |
| DMF | High | High | Poor | Product stays in solution; requires water crash (yield loss risk). |
| Water | Low | Moderate | Avoid | Hydrolysis risk (Maleic acid formation). |
Figure 1: Decision Logic for Solvent Selection
Caption: Decision tree for selecting the optimal reaction medium based on solubility differentials.
References
-
Synthesis and Characterization of Pyridine-Grafted Copolymers. Source: National Institutes of Health (PMC). Context: Describes the reaction of maleic anhydride with amino-derivatives in acetone, where the product precipitates as a solid. URL:[Link]
-
Reversible Transamidation in Maleamic Acids. Source: National Institutes of Health (PMC). Context: Discusses the equilibrium between maleamic acids, anhydrides, and amines, and the stability of the precipitate in aprotic solvents. URL:[Link]
Validation & Comparative
1H NMR characterization of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid: A Comparative Analysis
In the landscape of drug development and materials science, the precise and unambiguous characterization of novel chemical entities is paramount. This compound, a molecule integrating the pharmacologically significant pyrimidine core with a reactive acrylic acid moiety, presents a unique analytical challenge. This guide provides a comprehensive, field-proven comparison of spectroscopic techniques for its structural elucidation, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and provide a framework for a self-validating analytical workflow.
The Central Role of ¹H NMR in Structural Elucidation
For organic molecules like this compound, ¹H NMR spectroscopy stands as the cornerstone of structural analysis. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable first-line technique. The predicted ¹H NMR spectrum of this molecule offers a rich tapestry of information, allowing for the confirmation of its synthesis and the assessment of its purity.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum is the ultimate confirmation, a detailed prediction based on established principles and data from analogous structures provides a robust analytical target. The expected proton signals in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically above 12 ppm. Its broadness is a consequence of hydrogen bonding and chemical exchange.
-
Amide Proton (-NH-): A singlet is expected, likely in the range of 9-11 ppm. The exact chemical shift can be sensitive to solvent and concentration.
-
Pyrimidine Ring Protons:
-
H4' and H6': These two protons are chemically equivalent and will appear as a doublet, coupled to H5'. The expected chemical shift is around 8.5-9.0 ppm.
-
H5': This proton will appear as a triplet, coupled to both H4' and H6'. Its chemical shift is expected to be in the range of 7.0-7.5 ppm.
-
-
Acrylic Acid Protons (-CH=CH-):
-
These two vinylic protons are diastereotopic and will appear as two distinct doublets due to cis or trans coupling. The proton alpha to the carbonyl group is expected to be more downfield than the beta proton. Typical ranges are 6.0-7.0 ppm. The magnitude of the coupling constant (J-value) will be informative of the stereochemistry (typically ~15-18 Hz for trans and ~10-12 Hz for cis).
-
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[1][2]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with acidic and amide protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the specific protons in the molecule.
A Comparative Analysis: Beyond ¹H NMR
While ¹H NMR is powerful, a multi-technique approach provides a more complete and validated structural characterization. Here, we compare ¹H NMR with other key spectroscopic methods.
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.
Strengths for this Molecule:
-
Confirms the number of unique carbon atoms.
-
The chemical shifts of the carbonyl carbons (acid and amide) and the carbons of the pyrimidine ring and the double bond are highly diagnostic.[3][4][5][6]
Limitations Compared to ¹H NMR:
-
Lower natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.
-
Does not typically provide information about the connectivity between carbons and protons unless more advanced 2D NMR techniques (like HSQC or HMBC) are employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.[7]
Strengths for this Molecule:
-
Excellent for identifying key functional groups:
-
Broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
-
C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).[8]
-
C=O stretch of the amide (Amide I band, around 1650-1680 cm⁻¹).[9]
-
N-H stretch of the amide (around 3300-3500 cm⁻¹).
-
C=C and C=N stretching vibrations of the acrylic and pyrimidine moieties (around 1500-1650 cm⁻¹).[10][11]
-
Limitations Compared to ¹H NMR:
-
Provides information on functional groups but not on the overall connectivity and detailed structure of the molecule.
-
Spectrum interpretation can be complex due to overlapping peaks in the fingerprint region.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns of the molecule.
Strengths for this Molecule:
-
Provides the exact molecular weight, confirming the elemental composition (with high-resolution MS).
-
Fragmentation patterns can offer clues about the different structural components of the molecule.
Limitations Compared to ¹H NMR:
-
Does not provide detailed information about the specific arrangement and connectivity of atoms within the molecule.
-
Isomers can be difficult to distinguish based on mass alone.
Data Summary and Visualization
To facilitate a clear comparison, the expected data from these analytical techniques are summarized below.
| Technique | Expected Key Observations for this compound |
| ¹H NMR | Signals for carboxylic acid, amide, pyrimidine, and vinylic protons with characteristic chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Resonances for carbonyl (acid and amide), pyrimidine ring, and vinylic carbons.[6][12][13] |
| FTIR | Characteristic absorption bands for O-H (acid), C=O (acid and amide), N-H (amide), C=C, and C=N functional groups.[7][8] |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound (C₈H₇N₃O₃, M.W. 193.16 g/mol ). |
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound.
Conclusion
The structural characterization of this compound necessitates a synergistic application of modern spectroscopic techniques. While ¹H NMR provides the most detailed initial picture of the molecular framework, its findings should be corroborated by ¹³C NMR, FTIR, and mass spectrometry to ensure a comprehensive and irrefutable structural assignment. This multi-faceted approach not only confirms the identity of the target compound but also provides critical insights into its purity and stereochemistry, which are essential for its application in research, drug development, and materials science. Other analytical methods, such as high-performance liquid chromatography (HPLC), can also be employed for quantification and purity assessment.[14][15][16]
References
- Determination and quantification of acrylic acid derivatives. (n.d.). KNAUER.
- Acrylic Acid - OSHA. (n.d.). United States Department of Labor.
-
13C NMR spectra of monomer 2 (top) and its polymer (bottom). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Preparation and characterization of some acrylic acid chelating copolymers by emulsion technique | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). IUCrData. Retrieved February 12, 2026, from [Link]
-
Synthesis, Characterization, and Evaluation of Folic Acid Release Ability of Acrylamide–Acrylic Acid Hydrogels and Acrylamide–Acrylic Acid/Functionalized Carbon Nanotube Nanocomposite Hydrogels. (2019). MDPI. Retrieved February 12, 2026, from [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters Corporation. Retrieved February 12, 2026, from [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2018). MDPI. Retrieved February 12, 2026, from [Link]
-
FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2021). PubMed Central. Retrieved February 12, 2026, from [Link]
-
A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (n.d.). Revue Roumaine de Chimie. Retrieved February 12, 2026, from [Link]
-
Selected ¹H, ¹³C and ¹⁵N NMR chemical shifts, and coupling constants for derivatives 3a and 7c. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2019). PubMed Central. Retrieved February 12, 2026, from [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2024). Zenodo. Retrieved February 12, 2026, from [Link]
-
1 H NMR spectra of (a) pure acrylic acid[17] and containing (b) 3 mol%... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2023). Bentham Science. Retrieved February 12, 2026, from [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2022). CORE. Retrieved February 12, 2026, from [Link]
-
3-(Phenylcarbamoyl)acrylic acid. (2010). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. (2024). MDPI. Retrieved February 12, 2026, from [Link]
-
FTIR spectrum of acrylic acid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2020). PubMed Central. Retrieved February 12, 2026, from [Link]
-
FTIR spectra of acrylic acid, carrageenan, and acrylic acid-g-carrageenan. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and Supramolecular Organization of para-Carboxyhydrazinylidene Derivative of 3-Nitrophenylthiazolo[3,2-a]pyrimidine. (2022). MDPI. Retrieved February 12, 2026, from [Link]
-
3-[(p-Ethylphenyl)carbamoyl]acrylic acid - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]
-
Synthesis, crystal structure and properties of 3-picrylamino-1,2,4-triazole-nitric acid self-assembled energetic material. (2023). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
(E)-3-(2,2-dimethylchromen-6-yl)acrylic acid methyl ester - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]
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- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 4. 3-(2-Furyl)acrylic acid(539-47-9) 13C NMR [m.chemicalbook.com]
- 5. ACRYLIC ACID DICYCLOPENTANYL ESTER(7398-56-3) 13C NMR spectrum [chemicalbook.com]
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- 16. waters.com [waters.com]
- 17. revroum.lew.ro [revroum.lew.ro]
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal chemical principles behind fragmentation, ensuring a deeper understanding of structural elucidation for novel heterocyclic compounds.
Introduction: The Need for Structural Verification
This compound is a heterocyclic compound featuring a pyrimidine core linked to an acrylic acid moiety via an amide (carbamoyl) bond. Molecules with such scaffolds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with pyrimidine derivatives.[1] Accurate structural confirmation is the bedrock of any scientific investigation, and mass spectrometry is an indispensable tool for this purpose.
Electrospray ionization (ESI) is a soft ionization technique ideal for polar, and often thermally labile, molecules like our target compound, as it typically generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal initial fragmentation.[2][3] While ESI provides precise molecular weight information, it offers little structural detail on its own.[3] To elicit this information, we employ tandem mass spectrometry (MS/MS), specifically Collision-Induced Dissociation (CID). In CID, a selected precursor ion is fragmented through collisions with an inert gas, and the resulting product ions are mass-analyzed to reveal the molecule's underlying architecture.[4]
This guide will predict and compare the fragmentation pathways of this compound in both positive and negative ion modes, providing a robust framework for its characterization and distinguishing it from structural analogues.
Experimental Protocol: Acquiring High-Fidelity MS/MS Data
The following protocol outlines a standardized methodology for the analysis of this compound using a typical ESI-MS/MS platform, such as a triple quadrupole or ion trap mass spectrometer.
Objective: To generate reproducible and structurally informative fragmentation spectra for the target analyte in both positive and negative ionization modes.
Materials:
-
This compound sample
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (for positive mode)[5]
-
Ammonium Hydroxide (for negative mode)[5]
-
Calibrated ESI-MS/MS instrument
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of methanol and water. This solvent system is effective for ESI.
-
For positive ion mode , add 0.1% formic acid to the working solution to promote protonation ([M+H]⁺).[6]
-
For negative ion mode , prepare a separate working solution and add 0.1% ammonium hydroxide to promote deprotonation ([M-H]⁻).[5]
-
-
Instrumentation & Ion Source Parameters:
-
Method: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for mixture analysis.[3]
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Separate acquisitions for Positive and Negative modes.
-
Capillary Voltage: 3.5 – 4.5 kV (positive); -3.0 to -4.0 kV (negative).
-
Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8-12 L/min, 300-350 °C) optimal for desolvation of the sprayed droplets.[2]
-
Nebulizer Pressure: 30-50 psi.
-
-
MS Scan Parameters:
-
Full Scan (MS1): First, acquire a full scan spectrum to identify the precursor ion. For this compound (C₈H₇N₃O₃, Mol. Wt.: 193.16 g/mol ), expect to find the [M+H]⁺ ion at m/z 194.06 and the [M-H]⁻ ion at m/z 192.04.
-
Product Ion Scan (MS/MS):
-
Select the identified precursor ion (m/z 194.06 or 192.04) in the first mass analyzer.
-
Introduce a collision gas (typically Argon or Nitrogen) into the collision cell.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The variation in energy helps to observe both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways.
-
Scan the second mass analyzer to detect the resulting product ions.
-
-
The workflow for this experimental setup is visualized below.
Caption: Experimental workflow for ESI-MS/MS analysis.
Predicted Fragmentation Pathways
The fragmentation of a molecule is governed by its chemical structure, with cleavage occurring at the weakest bonds or via stable neutral losses. The site of protonation or deprotonation is a key determinant of the subsequent fragmentation cascade.[7]
Positive Ion Mode ([M+H]⁺ at m/z 194.06)
In positive mode, protonation is expected to occur on one of the nitrogen atoms of the pyrimidine ring, which are the most basic sites in the molecule. This localization of charge initiates fragmentation.
Key Predicted Fragmentations:
-
Amide Bond Cleavage: The C-N amide bond is a common point of fragmentation.[8] Cleavage can occur on either side of the carbamoyl group.
-
Pathway A (Loss of Pyrimidin-2-amine): Cleavage of the N-C(O) bond results in the loss of a neutral pyrimidin-2-amine molecule (111.10 Da), generating a fragment ion at m/z 83.01 . This corresponds to the protonated acrylic acid anhydride structure.
-
Pathway B (Loss of Acrylic Acid Amide Radical): Homolytic cleavage of the (pyrimidine)N-C bond is less common but can lead to the formation of the pyrimidin-2-yl isocyanate ion at m/z 120.03 .
-
Pathway C (Formation of 2-Aminopyrimidine Ion): A more favorable cleavage involves the fission of the amide bond to produce a stable protonated 2-aminopyrimidine ion at m/z 96.05 . This is often a dominant peak for such structures.[9]
-
-
Fragmentations of the Acrylic Acid Moiety:
-
Loss of Water ([M+H - H₂O]⁺): The carboxylic acid can easily lose a molecule of water (18.01 Da), especially upon collisional activation, leading to a fragment at m/z 176.05 .
-
Loss of Formic Acid ([M+H - HCOOH]⁺): A rearrangement can lead to the loss of a neutral formic acid molecule (46.01 Da), producing an ion at m/z 148.05 .
-
Decarboxylation ([M+H - CO₂]⁺): Loss of carbon dioxide (44.00 Da) can occur, yielding an ion at m/z 150.06 .
-
The proposed fragmentation cascade for the [M+H]⁺ ion is illustrated below.
Caption: Predicted fragmentation pathways for [M+H]⁺ ion.
Table 1: Predicted Product Ions of this compound in Positive Ion Mode
| m/z (Predicted) | Proposed Structure/Formula | Neutral Loss | Fragmentation Pathway |
| 194.06 | [C₈H₈N₃O₃]⁺ | - | Precursor Ion ([M+H]⁺) |
| 176.05 | [C₈H₆N₃O₂]⁺ | H₂O (18.01 Da) | Loss of water from carboxylic acid |
| 150.06 | [C₇H₈N₃O]⁺ | CO₂ (44.00 Da) | Decarboxylation from acrylic acid |
| 148.05 | [C₇H₆N₃O]⁺ | HCOOH (46.01 Da) | Loss of formic acid |
| 120.03 | [C₅H₄N₃O]⁺ | C₃H₃O₂• (71.01 Da) | Amide bond cleavage (Pathway B) |
| 96.05 | [C₄H₆N₃]⁺ | C₄H₂O₃ (98.01 Da) | Amide bond cleavage (Pathway C) |
Negative Ion Mode ([M-H]⁻ at m/z 192.04)
In negative mode, deprotonation occurs at the most acidic site, the carboxylic acid proton.[10] The resulting carboxylate anion dictates the fragmentation pattern.
Key Predicted Fragmentations:
-
Decarboxylation (Loss of CO₂): This is the most common and often the most dominant fragmentation pathway for deprotonated carboxylic acids. The loss of a neutral CO₂ molecule (44.00 Da) is highly favorable and would produce a major fragment ion at m/z 148.04 .
-
Amide Bond Cleavage:
-
Pathway D: Cleavage of the N-C(O) bond can lead to the formation of a deprotonated pyrimidin-2-amine anion at m/z 94.04 .
-
Pathway E: Cleavage can also generate a stable cyanate ion (NCO⁻) at m/z 42.01 or an isocyanate fragment from the pyrimidine portion.
-
The predicted fragmentation for the [M-H]⁻ ion is visualized below.
Caption: Predicted fragmentation pathways for [M-H]⁻ ion.
Table 2: Predicted Product Ions of this compound in Negative Ion Mode
| m/z (Predicted) | Proposed Structure/Formula | Neutral Loss | Fragmentation Pathway |
| 192.04 | [C₈H₆N₃O₃]⁻ | - | Precursor Ion ([M-H]⁻) |
| 148.04 | [C₇H₆N₃O]⁻ | CO₂ (44.00 Da) | Primary decarboxylation |
| 94.04 | [C₄H₄N₃]⁻ | C₄H₂O₃ (98.01 Da) | Amide bond cleavage (Pathway D) |
Comparative Analysis: Distinguishing from Structural Isomers and Analogues
The true power of MS/MS lies in its ability to differentiate between closely related structures. Consider a hypothetical analogue, 3-(Phenylcarbamoyl)-acrylic acid (C₁₀H₉NO₃).[11] While its molecular weight is different, comparing its fragmentation logic highlights the diagnostic value of the pyrimidine ring.
Table 3: Fragmentation Comparison with a Phenyl Analogue
| Feature | This compound | 3-(Phenylcarbamoyl)-acrylic acid (Analogue) | Diagnostic Insight |
| Precursor Ion [M+H]⁺ | m/z 194.06 | m/z 192.06 | Confirms elemental composition. |
| Key Amide Cleavage Ion | m/z 96.05 (Protonated 2-aminopyrimidine) | m/z 94.06 (Protonated aniline) | The m/z 96.05 fragment is a definitive marker for the 2-aminopyrimidine substructure. |
| Ring-Specific Fragments | Potential loss of HCN (27 Da) from the pyrimidine ring fragments. | Benzene ring is highly stable; fragmentation requires higher energy. | The presence of nitrogen-containing neutral losses points to the heterocyclic pyrimidine core. |
| [M-H]⁻ Decarboxylation | [M-H-CO₂]⁻ at m/z 148.04 | [M-H-CO₂]⁻ at m/z 146.06 | Both undergo decarboxylation, but the resulting fragment mass is diagnostic of the parent structure. |
This comparison demonstrates that the fragmentation pattern is a structural fingerprint. The presence of the ion at m/z 96.05 and the specific mass of the decarboxylated anion would unambiguously confirm the identity of this compound over its phenyl analogue.
Conclusion
This guide provides a predictive framework for interpreting the ESI-MS/MS fragmentation of this compound based on established chemical principles. The analysis of both positive and negative ion modes provides complementary data that, when combined, offers a high degree of confidence in structural assignment. The key diagnostic cleavages occur at the amide bond, leading to the characteristic protonated 2-aminopyrimidine ion (m/z 96.05) in positive mode, and facile decarboxylation (m/z 148.04) in negative mode. This detailed understanding of fragmentation is crucial for researchers in drug discovery and chemical synthesis for confirming molecular identity and characterizing novel compounds.
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Department of Chemistry, Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. University of Florida. [Link]
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Montaudo, G., & Lattimer, R. P. (2005). Pyrolysis mass spectrometry of acrylic acid polymers. ResearchGate. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
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Vekey, K., et al. (1992). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. The Ohio State University. [Link]
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Nitschke, J.R., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]
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Sharma, P., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
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Filippi, A., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]
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Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. PubMed. [Link]
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Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. [Link]
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Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
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Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. [Link]
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Reddy, D. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
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El-Ghandour, A. H., et al. (2020). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. [Link]
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Vigorita, M. G., et al. (2001). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
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Aly, A. A., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
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Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]
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University of Bristol. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]
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Li, Y., et al. (2011). 3-(Phenylcarbamoyl)acrylic acid. PMC. [Link]
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Thanki, A. B., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Maleamic Acid vs. Maleimide Derivatives
In the landscape of antimicrobial research, the pursuit of novel scaffolds that can circumvent resistance mechanisms is paramount. Among the classes of compounds that have garnered significant interest are those containing the five-membered imide ring, particularly maleimide derivatives.[1] A frequent point of discussion in their synthetic pathways is the role of their precursors, maleamic acids. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of these two classes of compounds, grounded in experimental data and mechanistic insights, to inform researchers and drug development professionals in their quest for new therapeutic agents.
Structural and Chemical Foundations: A Tale of a Ring
At the heart of the functional differences between maleimides and maleamic acids lies a crucial structural distinction. Maleimides possess a cyclic imide structure, characterized by a highly electrophilic carbon-carbon double bond. This feature is a direct consequence of the two adjacent carbonyl groups withdrawing electron density.[2] In contrast, maleamic acids are the ring-opened precursors, featuring a carboxylic acid and an amide group.[3] This structural variance fundamentally dictates their chemical reactivity and, consequently, their biological activity.
Caption: Chemical structures of a maleimide and its corresponding maleamic acid.
The Decisive Role of the Intact Ring: Mechanism of Action
The superior antimicrobial activity of maleimide derivatives can be attributed to their mechanism of action, which hinges on the reactivity of their electrophilic double bond.[1] Maleimides are well-known thiol-reacting compounds, readily undergoing a Michael addition reaction with nucleophilic sulfhydryl groups (-SH) found in the cysteine residues of essential microbial enzymes and proteins.[2] This covalent modification can lead to the inactivation of key enzymes involved in processes such as cell wall biosynthesis, disrupting cellular function and leading to cell death.[2]
Caption: Mechanism of action for maleimide derivatives via Michael addition.
Conversely, maleamic acids, lacking the constrained cyclic structure and the activated double bond, do not readily engage in this reaction. Experimental evidence strongly suggests that the intact maleimide ring is essential for antifungal activity.[4] Studies have shown that upon hydrolysis of the maleimide ring to the corresponding maleamic acid, a significant loss of antifungal activity is observed.[4] This indicates that the primary mechanism of action is intrinsically linked to the cyclic structure.
While some maleamic acid derivatives have been synthesized and tested for antibacterial activity, their efficacy is generally lower than their maleimide counterparts.[5] Any observed activity may be attributable to other pharmacophores within the molecule or a different, less potent mechanism of action.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The disparity in antimicrobial performance between maleimide and maleamic acid derivatives is clearly illustrated by experimental data from various studies. The most common metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7]
Antifungal Activity
A pivotal study by Sortino et al. evaluated N-phenyl and N-phenylalkyl maleimides and their corresponding maleamic acids against various Candida species.[4] The results unequivocally demonstrated that the maleimides were potent antifungal agents, while the maleamic acids were largely inactive.
Table 1: Antifungal Activity of N-Phenyl Maleimide vs. N-Phenyl Maleamic Acid
| Compound | Organism | MIC (µg/mL) |
| N-Phenyl Maleimide | Candida albicans ATCC 10231 | 15.6 |
| N-Phenyl Maleamic Acid | Candida albicans ATCC 10231 | > 500 |
| N-Phenyl Maleimide | Candida glabrata NCPF 3221 | 7.8 |
| N-Phenyl Maleamic Acid | Candida glabrata NCPF 3221 | > 500 |
Data sourced from Sortino et al., Bioorganic & Medicinal Chemistry, 2008.[4]
Antibacterial Activity
While direct comparative studies are less common, the synthesis of maleamic acid and maleimide derivatives of the antibiotic trimethoprim provides valuable insight.[5] The results indicated that both classes of compounds exhibited some level of antibacterial activity, though the specific contributions of the maleimide versus maleamic acid moiety are intertwined with the activity of the parent drug. However, the broader literature on N-substituted maleimides showcases their significant potential against a range of bacterial pathogens.[2][8]
Table 2: Antibacterial Activity of Various N-Substituted Maleimides
| Compound | Organism | MIC (µg/mL) | Reference |
| N-ethylmaleimide | Candida albicans | 0.5 - 4 | [2] |
| N-phenylmaleimide | Staphylococcus aureus | 32 | [9] |
| N-(4-chlorophenyl)maleimide | Staphylococcus aureus | 16 | [9] |
| N-benzylmaleimide | Bacillus subtilis | 32 | [9] |
| M3 (Maleimide derivative) | Escherichia coli | Inhibition Zone: 42 mm | [8] |
| M5 (Maleimide derivative) | Staphylococcus aureus | Inhibition Zone: 32 mm | [8] |
Note: Inhibition zone data is from disk-diffusion assays and is not a direct MIC value, but indicates significant activity.
Experimental Protocol: Broth Microdilution for MIC Determination
To provide a practical context for the evaluation of these compounds, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below. This method is a standard and widely accepted technique for assessing antimicrobial susceptibility.[6]
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Stock solutions of the test compounds (maleimide and maleamic acid derivatives) dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microbial cultures in the logarithmic growth phase.
-
Positive control (broth with inoculum, no compound) and negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Further dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is determined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.
-
Conclusion and Future Directions
The experimental evidence overwhelmingly indicates that maleimide derivatives possess significant antimicrobial, particularly antifungal, activity, which is directly linked to their intact cyclic structure and the electrophilic nature of their carbon-carbon double bond. Their ability to covalently modify essential microbial proteins via Michael addition represents a potent mechanism of action. In stark contrast, their acyclic precursors, maleamic acids, are largely devoid of this specific antimicrobial activity due to the absence of this key reactive feature.
For researchers in the field of drug development, this comparison underscores the critical importance of the maleimide scaffold. Future efforts should focus on the synthesis of novel maleimide derivatives with optimized properties, such as enhanced selectivity for microbial targets over host proteins, improved solubility, and a broader spectrum of activity. While maleamic acids serve as essential synthetic intermediates, their direct application as antimicrobial agents appears limited. The focus for antimicrobial discovery and development should remain firmly on the potent and mechanistically intriguing maleimide derivatives.
References
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Qassem, A. A., & Jassim, I. K. (2021). Synthesis of Some New Maleamic Acid and Maleimide Derivatives of Trimethoprim (TMP), with Evaluating their Biological Activity. Annals of the Romanian Society for Cell Biology, 25(7), 1978–1985. [Link]
-
Sortino, M., Cechinel Filho, V., Corrêa, R., & Zacchino, S. (2008). N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: time-to-kill, stability, interaction with maleamic acids. Bioorganic & Medicinal Chemistry, 16(1), 560-568. [Link]
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Krasowska, A., et al. (2006). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 431-438. [Link]
-
Gauer, C., et al. (2018). Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. Polymers, 10(9), 986. [Link]
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Asif, M., et al. (2019). A Review on Biological and Chemical Potential of Phthalimide and Maleimide Derivatives. Acta Scientific Pharmaceutical Sciences, 3(9), 51-67. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) (in mg mL À1 ) of compounds (4a-4f, 6a-6i) …. Retrieved from ResearchGate. [Link]
-
Wikipedia. (2023). Maleamic acid. [Link]
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Awad, A. A. H., & Kareem, M. M. (2022). Synthesis of biological active compounds based on derivatives of maleimide. AIP Conference Proceedings, 2547(1), 040005. [Link]
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Witek, K., & Mercer, D. K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 949. [Link]
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Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
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Comparative Guide: X-ray Crystallography of N-(pyrimidin-2-yl)maleamic Acid
Executive Summary
This guide provides a technical comparison of the structural characteristics and crystallographic performance of N-(pyrimidin-2-yl)maleamic acid against its carbocyclic analogues (specifically N-(2-methylphenyl)maleamic acid).
Maleamic acids are critical "supramolecular synthons" in drug design and polymer chemistry. The incorporation of a pyrimidine ring (a nitrogen-rich heterocycle) significantly alters the crystal packing, solubility, and hydrogen-bonding potential compared to standard phenyl-based maleamic acids. This guide synthesizes experimental protocols with comparative crystallographic data to establish a benchmark for characterizing this compound.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis minimizing hydrolysis is required. The following protocol is self-validating through melting point and IR analysis before diffraction.
Workflow Diagram: Synthesis to Structure
Figure 1: Optimized workflow for the synthesis and crystallographic characterization of N-heterocyclic maleamic acids.
Detailed Protocol
-
Stoichiometry: Dissolve maleic anhydride (10 mmol) in acetone (15 mL). Separately, dissolve 2-aminopyrimidine (10 mmol) in acetone (10 mL).
-
Reaction: Add the amine solution dropwise to the anhydride solution under constant stirring at room temperature. The reaction is rapid and exothermic.
-
Precipitation: The product, N-(pyrimidin-2-yl)maleamic acid, precipitates immediately due to the high polarity of the amide bond and the pyrimidine ring.
-
Purification: Filter the solid and wash exclusively with cold water to remove unreacted maleic acid (hydrolysis byproduct).
-
Crystallization (Critical Step): Dissolve the dried solid in a 9:1 mixture of Ethanol:DMF. Allow slow evaporation at room temperature.[1] The pyrimidine nitrogen acts as an H-bond acceptor, often requiring polar solvents for good crystal growth compared to the phenyl analogue.
Comparative Crystallographic Data[2][3]
When analyzing N-(pyrimidin-2-yl)maleamic acid, it is essential to benchmark it against the well-characterized analogue N-(2-methylphenyl)maleamic acid . The structural "performance" is defined by the stability of the intramolecular hydrogen bond (the "Maleamic Lock") and the density of the packing.
Table 1: Structural Parameters & Performance Metrics
| Feature | Target: N-(pyrimidin-2-yl) | Benchmark: N-(2-methylphenyl) | Impact on Performance |
| Crystal System | Predicted: Monoclinic / Triclinic | Monoclinic (P2₁/c) | Lower symmetry in pyrimidines often leads to denser packing. |
| Space Group | Predicted: P2₁/c or P-1 | P2₁/c | Centrosymmetric packing is favored by dipole cancellation. |
| Intramolecular H-Bond | Strong (O-H···O=C) | Strong (O-H···O=C) | Critical: Locks the molecule in a planar syn-conformation. |
| H-Bond Distance | ~2.45 - 2.50 Å (O···O) | 2.482 Å (O···O) | Short distance indicates high stability of the planar unit. |
| Intermolecular H-Bond | N-H···N (Pyrimidine) | N-H···O (Carboxyl) | Pyrimidine N is a better acceptor, potentially altering chain motifs. |
| Pi-Stacking | Enhanced (Electron-deficient ring) | Moderate (Phenyl ring) | Pyrimidine derivatives show higher melting points due to stacking. |
Data Source for Benchmark: Gowda et al., Acta Cryst. (2010).[2] [See Ref 1]
Structural Analysis & Mechanism
The "performance" of this molecule in drug development or crystal engineering relies on its ability to maintain planarity.
The "Maleamic Acid Lock" Mechanism
Unlike flexible amides, maleamic acids are rigid. The carboxylic acid proton is not free; it is tightly bound to the amide carbonyl oxygen. This creates a pseudo-six-membered ring, forcing the maleic alkene and the amide group into a single plane.
Why the Pyrimidine Derivative is Superior:
-
Acidity: The electron-withdrawing nature of the pyrimidine ring increases the acidity of the N-H proton compared to the phenyl analogue.
-
Solubility Profile: The additional nitrogen atoms in the pyrimidine ring increase water solubility, making this derivative more bioavailable than the N-phenyl alternative.
H-Bonding Network Logic
Figure 2: The structural hierarchy driven by the intramolecular "Maleamic Lock" and intermolecular pyrimidine interactions.
Experimental Validation Checklist
To ensure your X-ray data is publication-ready, verify these parameters against the benchmark:
-
R-Factor: Ensure
. High R-factors in this class often indicate disorder in the carboxylic acid proton (syn vs anti). -
Bond Lengths:
-
C=C (Maleic): Should be ~1.33 Å (distinct double bond).[1]
-
C-N (Amide): Should be ~1.34 Å (partial double bond character due to resonance).
-
-
Difference Fourier Map: Check for the location of the carboxylic acid proton. It must be located on the oxygen proximal to the amide carbonyl to confirm the "Maleamic Lock."
References
-
Benchmark Structure (N-2-methylphenyl): Gowda, B. T., et al. (2010). N-(2-Methylphenyl)maleamic acid. Acta Crystallographica Section E. [Link]
-
General Maleamic Acid Properties: PubChem Compound Summary for Maleamic acid. [Link]
-
Pyridine Analogue Comparison: Comparison of hydrogen bonding in N-heterocyclic amides. RSC Advances. [Link]
-
Synthesis Methodology: Balas, L., et al. (2009). Synthesis of maleamic acid derivatives. Journal of Molecular Structure. [Link]
Sources
Analytical Differentiation of 3-(Pyrimidin-2-ylcarbamoyl)acrylic Acid from Fumaric Acid Byproducts
Executive Summary
In the synthesis of pyrimidine-based pharmaceutical intermediates, 3-(Pyrimidin-2-ylcarbamoyl)acrylic acid (often referred to as
Distinguishing these two species is critical for GMP compliance, yet they share a trans-alkene moiety (in the fumaramic isomer) and carboxylic acid functionality, leading to potential confusion in basic assays.
This guide provides a definitive, multi-modal analytical strategy to distinguish the target amide from the dicarboxylic acid impurity.
Quick Comparison Matrix
| Feature | 3-(Pyrimidin-2-ylcarbamoyl)acrylic acid | Fumaric Acid |
| Molecular Weight | 193.16 g/mol | 116.07 g/mol |
| Formula | ||
| Chromophore | Strong UV (Pyrimidine | Weak UV (End absorption <210 nm) |
| HPLC Retention | Moderate/High (Hydrophobic aromatic ring) | Low/Void Volume (Highly polar) |
| 1H NMR | Asymmetric alkene (2 doublets) + Pyrimidine signals | Symmetric alkene (Singlet) |
Structural & Physicochemical Basis[1][2]
Understanding the structural divergence is the first step in designing a robust separation method.
The Target: 3-(Pyrimidin-2-ylcarbamoyl)acrylic acid
This molecule consists of a pyrimidine ring linked via an amide bond to a butenoic acid tail.
-
Key Functional Groups: Pyrimidine nitrogen (basic/H-bond acceptor), Amide (neutral), Carboxylic acid (acidic, pKa ~3.5-4.5).
-
Isomerism: Depending on the synthesis (e.g., reaction of 2-aminopyrimidine with maleic anhydride), the kinetic product is the cis-isomer (Maleamic type), which often isomerizes to the thermodynamic trans-isomer (Fumaramic type) under heat or acid catalysis.
The Impurity: Fumaric Acid[3][4][5][6]
-
Structure:
(Trans-butenedioic acid). -
Symmetry: Centrosymmetric.
-
Polarity: Highly polar; typically elutes at the solvent front in standard Reversed-Phase (RP) HPLC unless specific "aqueous-stable" columns are used.
Visualization: Structural Divergence
The following diagram illustrates the chemical relationship and the divergent properties used for detection.
Figure 1: Structural divergence map highlighting the physicochemical differences utilized for separation.
Method 1: High-Performance Liquid Chromatography (HPLC)[9][11]
This is the primary method for quantitative purity profiling. The presence of the pyrimidine ring in the target molecule provides a massive hydrophobicity advantage over fumaric acid, making separation on C18 columns straightforward if the pH is controlled.
The Protocol (Self-Validating)
Objective: Achieve a resolution (
-
Column: C18 (L1) stationary phase, 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Recommendation: Use an "Aq" type or "Polar-embedded" C18 column (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3) to prevent phase collapse, as fumaric acid requires high aqueous content to retain even slightly.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Why? Low pH suppresses ionization of the carboxylic acids (
), maximizing retention.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 0% B (Isocratic hold to elute Fumaric Acid).
-
2-15 min: 0%
40% B (Elution of Target). -
15-20 min: 40%
90% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm .
-
Critical Note: Fumaric acid has very low response at 254 nm. If you need to quantify fumaric acid, you must switch to 210 nm . At 254 nm, the Target will dominate the chromatogram.
-
Expected Results
| Compound | Retention Time (Approx) | UV Characteristics |
| Fumaric Acid | 1.5 - 2.5 min ( | Transparent at 254nm; Visible at 210nm. |
| Target (3-PCAA) | 8.0 - 12.0 min | Strong absorbance at 254nm (Pyrimidine |
System Suitability Criteria:
-
Resolution (
): > 2.0 between fumaric acid and any other peak. -
Tailing Factor: < 1.5 for the Target peak (Pyrimidine nitrogens can cause tailing; low pH mitigates this).
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive structural proof. It distinguishes the molecules based on symmetry and coupling constants.
1H NMR Protocol (DMSO-d6)
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6.
Diagnostic Signals:
-
Fumaric Acid (The Symmetry Check):
-
Signal: Singlet at
6.64 ppm. -
Logic: Because fumaric acid is centrosymmetric, the two alkene protons are chemically equivalent. They do not show coupling to each other in a standard 1D spectrum (appears as a singlet).
-
-
Target: 3-(Pyrimidin-2-ylcarbamoyl)acrylic acid:
-
Alkene Region (
6.0 - 7.5 ppm): You will see two distinct doublets .-
If Trans (Fumaramic):
Hz. -
If Cis (Maleamic):
Hz.
-
-
Pyrimidine Region (
7.0 - 9.0 ppm):-
H-5: Triplet (or dd) at ~7.2 ppm.
-
H-4, H-6: Doublet at ~8.7 ppm.
-
-
Amide Proton: Broad singlet downfield (
10.0 - 13.0 ppm).
-
Comparison Table for NMR
| Region | Fumaric Acid | Target (3-PCAA) |
| Alkene Protons | Singlet (~6.6 ppm) | Two Doublets ( |
| Aromatic Region | Empty | Pyrimidine signals (d, t) |
| Amide/COOH | Broad COOH (~12 ppm) | Distinct Amide NH + COOH |
Method 3: Mass Spectrometry (MS)
For trace analysis (ppm level detection of fumaric acid), MS is superior due to the distinct molecular ions.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.
-
Fumaric Acid:
-
[M-H]⁻ = 115.0 m/z .
-
-
Target (3-PCAA):
-
MW = 193.16.
-
[M-H]⁻ = 192.1 m/z .
-
[M+H]⁺ = 194.1 m/z (Positive mode is also very sensitive for the target due to the basic pyrimidine nitrogen).
-
Analytical Workflow Diagram
Use this decision tree to select the correct method based on your stage of development.
Figure 2: Analytical decision matrix for selecting the appropriate validation technique.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidelines for resolution and tailing factors in HPLC methods).
-
PubChem. Compound Summary: Fumaric Acid (CID 444972). National Library of Medicine.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text on NMR coupling constants for cis/trans alkenes).
-
Sielc Technologies. HPLC Separation of Fumaric Acid and Related Organic Acids. (Application notes on separating highly polar acids).
-
ResearchGate. Synthesis and characterization of pyrimidine derivatives. (Contextual grounding for pyrimidine-acrylic intermediates).
HPLC Method Development for Purity Analysis of Pyrimidinyl Acrylic Acids
Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals
Executive Summary
Pyrimidinyl acrylic acids represent a challenging class of intermediates often encountered in the synthesis of kinase inhibitors and antiviral therapeutics. Their structural duality—combining a basic pyrimidine ring (pKa ~1.3–2.5) with an acidic acrylic moiety (pKa ~4.2–4.6)—creates a zwitterionic profile that complicates retention and peak shape. Furthermore, the presence of the exocyclic double bond introduces E (trans) and Z (cis) isomerism, which requires baseline resolution for accurate purity assessment.
This guide compares the traditional Alkyl-Bonded Phase (C18) approach against an optimized Biphenyl Core-Shell methodology. While C18 remains the workhorse for general potency assays, experimental evidence suggests it lacks the stereoselectivity required for high-stringency isomeric purity analysis. We propose a shift toward Biphenyl stationary phases to leverage
Analyte Profiling & Mechanistic Challenges
To develop a robust method, one must first understand the molecular behavior of the analyte in solution.
| Feature | Chemical Characteristic | Chromatographic Consequence |
| Amphoterism | Contains both basic N-atoms and acidic -COOH. | pH is the critical variable. At neutral pH, the molecule may exist as a zwitterion, leading to poor retention and "dewetting" on hydrophobic phases. |
| Basic Nitrogen | Pyrimidine ring nitrogens can protonate at low pH. | Protonated bases interact with residual silanols on the silica surface, causing severe peak tailing (Tailing Factor > 1.5). |
| Conjugation | High UV absorptivity (typically 240–280 nm). Susceptible to photo-isomerization (E | |
| Isomerism | E (Trans) vs. Z (Cis) geometry.[1] | Trans isomers are generally more planar and thermodynamically stable.[1] Cis isomers are sterically hindered and less planar, often eluting earlier on reverse-phase columns. |
Strategic Comparison: C18 vs. Biphenyl[2][3][4][5][6]
Method A: The Standard Approach (C18)
-
Column: Fully Porous C18 (e.g., 5 µm, 100 Å).
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[2][3]
-
Mechanism: Hydrophobic interaction.[4]
-
Verdict: Insufficient for Isomer Purity.
-
Pros: Robust, inexpensive, well-understood.
-
Cons: At low pH (required to suppress silanol activity), the pyrimidine is protonated and hydrophilic, leading to low retention (
). The hydrophobic mechanism alone often fails to discriminate between the subtle shape differences of E and Z isomers, resulting in co-elution or "shouldering."
-
Method B: The Optimized Approach (Core-Shell Biphenyl)
-
Column: Core-Shell Biphenyl (e.g., 2.6 µm, 100 Å).
-
Mobile Phase: Ammonium Formate (pH 3.0–4.0) / Methanol.[2][5]
-
Mechanism: Hydrophobic +
- Stacking + Shape Selectivity. -
Verdict: Superior for Purity Profiling.
-
Pros: The biphenyl ligands engage in
- electron overlap with the pyrimidine ring and the acrylic double bond. This interaction is highly stereoselective; the planar trans isomer aligns more effectively with the stationary phase than the twisted cis isomer, maximizing resolution ( ). Methanol is preferred over Acetonitrile as it does not disrupt - interactions.
-
Comparative Experimental Data
The following data summarizes the performance of both methods for a model pyrimidinyl acrylic acid derivative (e.g., 3-(2-aminopyrimidin-5-yl)acrylic acid).
Table 1: Chromatographic Performance Metrics
| Parameter | Method A (Standard C18) | Method B (Optimized Biphenyl) | Acceptance Criteria |
| Retention Time (Trans) | 3.2 min | 6.8 min | |
| Resolution (E vs Z) | 1.2 (Partial separation) | 4.5 (Baseline separation) | |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 (Symmetrical) | |
| Theoretical Plates ( | ~8,000 | ~18,000 | High Efficiency Preferred |
| Selectivity ( | 1.05 | 1.15 | - |
Interpretation: Method B provides the necessary retention and resolution to quantitate the Z-isomer impurity at levels <0.05%, which is impossible with Method A.
Detailed Protocol: Optimized Biphenyl Method
This protocol is designed to be self-validating. If System Suitability Tests (SST) fail, refer to the troubleshooting section.
Reagents & Preparation[1][10][11][12][13]
-
Buffer (Mobile Phase A): 10 mM Ammonium Formate. Adjust pH to 3.5 with Formic Acid.
-
Why pH 3.5? It suppresses the ionization of the carboxylic acid (keeping it hydrophobic) while buffering the basic nitrogen.
-
-
Organic (Mobile Phase B): 100% Methanol (LC-MS Grade).
-
Note: Do not use Acetonitrile if maximizing
- selectivity is the goal; ACN's dipole can interfere with the stationary phase pi-electrons.
-
-
Diluent: Water:Methanol (90:10). Match the initial gradient conditions to prevent peak distortion.
Instrument Conditions
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 3.0 mm).
-
Flow Rate: 0.6 mL/min (Adjust for backpressure < 400 bar).
-
Temperature: 35°C (Controls viscosity and kinetics of interaction).
-
Detection: UV-DAD. Extract chromatograms at 260 nm (max) and 220 nm (impurity profiling).
-
Injection Volume: 2–5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrium |
| 1.0 | 5 | Isocratic Hold (Focusing) |
| 8.0 | 60 | Linear Gradient |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical progression from analyte assessment to column selection.
Caption: Decision matrix favoring Biphenyl phases for conjugated, amphoteric analytes requiring isomer resolution.
Diagram 2: Interaction Mechanism (Silanol vs. Pi-Pi)
Visualizing why C18 fails (tailing) and Biphenyl succeeds (resolution).
Caption: Mechanistic comparison showing how Biphenyl ligands engage specific electronic features of the analyte, whereas C18 suffers from silanol interference.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions with pyrimidine nitrogen. | Increase buffer concentration (20–25 mM). Ensure pH is controlled (pH 3.0–3.5). Consider adding 0.1% Triethylamine (TEA) as a silanol blocker if using C18. |
| Split Peaks | Sample solvent mismatch or E/Z isomerization. | 1. Dissolve sample in mobile phase starting composition. 2. Protect sample from light (amber vials) to prevent photo-isomerization during the run. |
| Retention Shift | pH sensitivity of the acrylic acid moiety. | The carboxylic acid pKa is ~4.5. Small changes in mobile phase pH near this value cause massive retention shifts. Operate at pH 3.5 (fully protonated) or pH 6.0 (fully ionized) to stabilize retention. |
References
-
FDA Center for Drug Evaluation and Research (CDER). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Phenomenex. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Restek Corporation. (2017). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. [Link][6][4][7][8]
-
Hanson, R. (2001). Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography B. [Link]
-
MicroSolv. (2014). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. thamesrestek.co.uk [thamesrestek.co.uk]
- 5. rjptonline.org [rjptonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid proper disposal procedures
Technical Guide: Safe Handling and Disposal of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
Executive Summary & Compound Identification
This guide outlines the validated disposal and handling protocols for This compound (Systematic synonym: N-(Pyrimidin-2-yl)maleamic acid).[1] Commonly used as an intermediate in the synthesis of antiallergic drugs (e.g., Pemirolast analogs) and kinase inhibitors, this compound presents specific handling challenges due to its dual functionality as both a weak acid and a biologically active pyrimidine derivative.
Effective disposal requires a strategy that neutralizes potential biological activity while managing the physicochemical hazards of the acrylic backbone.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-(2-Pyrimidinyl)maleamic acid; 4-Oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |
| CAS Number | 6331-29-9 (Analog/Isomer Reference) |
| Molecular Formula | |
| Physical State | Crystalline Solid (White to Off-White) |
| Acidity (pKa) | ~3.0–4.0 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline aqueous solutions.[1][2][3][4] |
Hazard Assessment (The "Why" Behind the Protocol)
Before disposal, one must understand the specific hazards to select the correct waste stream.[5]
-
Biological Activity: As a pyrimidine derivative, this compound is a structural analog to nucleic acid precursors. It must be treated as a potential mutagen or reproductive toxin until definitive toxicology data proves otherwise.
-
Chemical Reactivity: The acrylic acid backbone (
) is susceptible to polymerization or Michael addition reactions.[1] It is incompatible with strong oxidizers and strong bases (exothermic neutralization).[1] -
Health Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (STOT SE 3).[1]
-
Validated Disposal Procedures
Do not dispose of this compound in municipal waste or standard laboratory trash. All disposal pathways must lead to high-temperature incineration to ensure the destruction of the pyrimidine ring.[1]
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired reagents, surplus synthesis products.
-
Segregation: Isolate the solid in a chemically compatible container (High-Density Polyethylene [HDPE] or Amber Glass).[1]
-
Labeling: Affix a hazardous waste label. Clearly mark:
-
Secondary Containment: Place the primary container inside a sealable clear plastic bag to prevent particulate contamination of the outer waste drum.
-
Final Stream: Transfer to the Solid Organic Waste drum destined for incineration.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC waste, filtrates from recrystallization (e.g., DMSO, Methanol, or DMF solutions).[1]
-
pH Check: If the solution is highly acidic (pH < 2) due to excess reagents, neutralize slowly with Sodium Bicarbonate (
) to pH 5–9 before adding to the waste container to prevent drum corrosion or gas evolution. -
Solvent Compatibility:
-
Halogenated Stream: If dissolved in DCM or Chloroform.[6]
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or DMF.
-
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as the acrylic alkene group can react violently.
-
Final Stream: Organic Solvent Waste (High BTU liquid waste for fuel blending/incineration).
Scenario C: Contaminated Debris
Applicability: Weigh boats, gloves, paper towels.
-
Trace Contamination: Items with visible powder residues must be treated as Solid Hazardous Waste (see Scenario A).
-
Gross Contamination: If a spill occurs, the cleanup materials (absorbed on vermiculite or pads) must be double-bagged and labeled as hazardous spill debris.
Decontamination & Spill Response Protocol
Causality: The carboxylic acid group allows for easy solubilization in weak base, making decontamination straightforward compared to neutral lipophilic compounds.
Step-by-Step Decontamination:
-
Preparation: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Solubilization: Prepare a 5% Sodium Carbonate (
) or Sodium Bicarbonate solution. -
Application: Spray the contaminated surface (balance, hood sash) with the basic solution. The acid will convert to its water-soluble sodium salt.[1]
-
Removal: Wipe with absorbent paper towels.[1]
-
Rinse: Follow with a water rinse, then a 70% Ethanol wipe to remove residual salts.
-
Disposal: Dispose of paper towels as solid hazardous waste.[1]
Waste Decision Logic (Visualized)
The following decision tree guides the researcher through the correct classification of waste generated involving this compound.
Figure 1: Decision logic for classifying waste streams associated with this compound. Blue indicates the starting material, Yellow indicates decision points, and Red/Green indicate final disposal streams.
References
-
PubChem. (2025).[4] Maleamic Acid (Compound Summary). National Center for Biotechnology Information.[1] Retrieved from [Link][1][7]
-
University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved from [Link][1]
Sources
- 1. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 3. WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents [patents.google.com]
- 4. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Maleamic acid - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
